8-Bromooctanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-bromooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJFDZSBZWHRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338314 | |
| Record name | 8-Bromooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17696-11-6 | |
| Record name | 8-Bromooctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Bromooctanoic acid chemical properties and structure
An In-depth Technical Guide to 8-Bromooctanoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional organic compound featuring a terminal carboxylic acid and a primary alkyl bromide. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. Its ability to undergo a variety of chemical transformations at both the carboxylic acid and the alkyl bromide moieties allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its structure, spectral characteristics, and a representative synthetic protocol.
Chemical and Physical Properties
This compound is typically an off-white to cream-colored crystalline powder at room temperature.[1][2] It is combustible and incompatible with strong oxidizing agents and strong bases.[1][2] The compound is slightly soluble in water but soluble in organic solvents.[1][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Off-white to cream crystalline powder | [1][2][4] |
| Molecular Formula | C₈H₁₅BrO₂ | [1][5][6] |
| Linear Formula | Br(CH₂)₇CO₂H | |
| Molecular Weight | 223.11 g/mol | [5][6] |
| Melting Point | 35-37 °C | [3][7] |
| Boiling Point | 147-150 °C at 2 mmHg | [7] |
| Density | 1.324 g/cm³ | [2] |
| Flash Point | > 110 °C (> 230 °F) | [4] |
| Water Solubility | Slightly soluble | [1][3] |
| pKa (Predicted) | 4.77 ± 0.10 | [3] |
Chemical Structure and Identifiers
The structure of this compound consists of an eight-carbon chain with a bromine atom at one end (position 8) and a carboxylic acid group at the other (position 1).
Table 2: Structural Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| CAS Number | 17696-11-6 | [1][5][6] |
| Synonyms | 8-Bromocaprylic acid, ω-Bromooctanoic acid | [1][4][8] |
| InChI | InChI=1S/C8H15BrO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11) | [6] |
| InChIKey | BKJFDZSBZWHRNH-UHFFFAOYSA-N | [6] |
| Canonical SMILES | C(CCCC(=O)O)CCCBr | [1][6] |
Spectroscopic Data
The structural features of this compound give rise to characteristic signals in various spectroscopic analyses.
-
¹H NMR Spectroscopy : The proton of the carboxylic acid (–COOH) typically appears as a broad singlet in the downfield region of the spectrum (around 10-12 ppm).[9] The methylene protons adjacent to the bromine atom (–CH₂Br) are expected around 3.4 ppm, while the methylene protons adjacent to the carbonyl group (–CH₂COOH) are expected around 2.3 ppm. The remaining methylene protons in the alkyl chain would appear as multiplets between approximately 1.3 and 1.9 ppm.
-
¹³C NMR Spectroscopy : The carbonyl carbon (C=O) of the carboxylic acid is characteristically deshielded, appearing in the range of 170-180 ppm.[9] The carbon attached to the bromine (–CH₂Br) would be found around 33 ppm, and the carbon adjacent to the carbonyl group (–CH₂COOH) would be around 34 ppm. The other methylene carbons of the alkyl chain would appear in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound will show a very broad O–H stretching absorption for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.[9] A strong C=O stretching absorption for the carbonyl group will be present around 1710 cm⁻¹.[9] The C–Br stretching vibration typically appears in the fingerprint region, usually between 500 and 600 cm⁻¹.
Applications in Research and Development
This compound is a versatile reagent in organic synthesis, primarily utilized as a linker or building block.[10] Its bifunctional nature allows for selective reactions at either the carboxylic acid or the alkyl bromide terminus. Common applications include:
-
Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1][10]
-
Material Science : Used in the preparation of fatty acid derivatives and for surface modification, acting as a surfactant.[1][10]
-
Cross-linking Reagent : The dual functionality enables its use in cross-linking applications.[7]
-
Derivatization : It is a precursor for other functionalized octanoic acid derivatives, such as 8-mercaptooctanoic acid.[3][7]
Caption: Logical relationship of this compound's properties and applications.
Experimental Protocols
Synthesis of this compound from Ethyl 8-Bromooctanoate
A common laboratory-scale synthesis involves the hydrolysis of the corresponding ester, ethyl 8-bromooctanoate.
Reaction: Br(CH₂)₇COOCH₂CH₃ + NaOH → Br(CH₂)₇COONa + CH₃CH₂OH Br(CH₂)₇COONa + HCl → Br(CH₂)₇COOH + NaCl
Methodology:
-
Reaction Setup: A solution of ethyl 8-bromooctanoate (1.0 g, 3.98 mmol) in ethanol (10 mL) is prepared in a suitable reaction vessel.[5]
-
Hydrolysis: The solution is cooled to 0°C, and a 1M sodium hydroxide solution (3.98 mL) is added dropwise while stirring.[5] The reaction mixture is stirred at 0°C for 5 hours.[5]
-
Acidification: Upon completion, the reaction mixture is acidified with a 1M hydrochloric acid solution.[5][7]
-
Extraction: The product is extracted with ethyl acetate (3 x 10 mL).[5][7]
-
Washing: The combined organic layers are washed sequentially with a saturated sodium bicarbonate solution (2 x 20 mL) and a saturated sodium chloride solution (2 x 20 mL).[5][7]
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[5][7] This procedure typically affords the product as a colorless oil with a high yield (approximately 97%).[5]
Caption: Workflow for the synthesis of this compound via ester hydrolysis.
Safety and Handling
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[4][6][8] It may also cause respiratory irritation.[8][11][12]
Handling Precautions:
-
Use only in a chemical fume hood.[4]
-
Wear suitable protective clothing, gloves, and eye/face protection.[4]
-
Avoid breathing dust.[8]
-
Do not get in eyes, on skin, or on clothing.[4]
-
Store in a cool, dry, well-ventilated place in a tightly closed container.[4]
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 30 minutes and seek immediate medical attention.[4]
-
Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Seek immediate medical aid.[4]
Conclusion
This compound is a highly functionalized molecule with significant utility in synthetic chemistry. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it an important intermediate for researchers and scientists in drug development and material science. Proper handling and adherence to safety protocols are essential when working with this corrosive compound.
References
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- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C8H15BrO2 | CID 548275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 17696-11-6 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nbinno.com [nbinno.com]
- 11. capotchem.cn [capotchem.cn]
- 12. kscl.co.in [kscl.co.in]
The Versatility of 8-Bromooctanoic Acid in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
8-Bromooctanoic acid, a bifunctional molecule featuring a carboxylic acid and a terminal alkyl bromide, serves as a highly versatile and valuable building block in the landscape of organic synthesis. Its unique structure allows for a wide array of chemical transformations, making it an indispensable tool in the construction of complex molecular architectures, the development of novel pharmaceuticals, and the engineering of advanced materials. This technical guide provides an in-depth exploration of the applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to illustrate key synthetic pathways and workflows.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The carboxylic acid moiety readily participates in esterification, amidation, and other acid-catalyzed reactions, while the terminal bromine atom is an excellent leaving group for nucleophilic substitution reactions.[1] This dual reactivity allows for sequential or selective modifications, providing chemists with a powerful handle to introduce an eight-carbon linker into a target molecule or to use it as a scaffold for further functionalization.
Key Applications in Organic Synthesis
The applications of this compound are diverse, spanning from the synthesis of natural products and their analogs to the creation of sophisticated materials and bioconjugates.
Synthesis of α-Lipoic Acid and its Derivatives
A prominent application of this compound is in the synthesis of α-lipoic acid, a naturally occurring antioxidant with important biological functions.[2][3] The synthesis typically involves the conversion of this compound to a di-halo intermediate, followed by the introduction of the disulfide bond. While various synthetic routes to α-lipoic acid exist, those utilizing derivatives of octanoic acid are common.[4]
Experimental Protocol: Synthesis of Ethyl Lipoate from 6,8-Dichlorooctanoic Acid Ethyl Ester (A Derivative of this compound Chemistry) [2]
This protocol outlines a key step in a synthetic route towards α-lipoic acid, illustrating the introduction of the sulfur atoms.
Materials:
-
6,8-Dichlorooctanoic acid ethyl ester
-
Sodium sulfide (Na₂S)
-
Sulfur (S)
-
Phase transfer catalyst
-
Toluene
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Preparation of the Polysulfide Solution: A solution of sodium sulfide (3 mol/L) in water is prepared. To this, sulfur is added to achieve a concentration of 3.5 mol/L, forming a sodium polysulfide solution.
-
Reaction Setup: 6,8-Dichlorooctanoic acid ethyl ester is dissolved in water to a concentration of 3 mol/L in a photoreactor, and a phase transfer catalyst is added. The mixture is heated to 82-84°C with stirring.
-
Cyclization Reaction: The sodium polysulfide solution is added dropwise to the heated solution of the dichloroester over 180 minutes. The reaction is carried out under photocatalysis using a 1000W xenon lamp with a 680nm cut-off filter, while maintaining vigorous stirring.
-
Work-up: After the cyclization is complete, sodium sulfite (0.45 mol/L) is added, and the reaction is continued under photocatalysis at 86-90°C for 60 minutes.
-
Extraction and Purification: The reaction mixture is extracted with toluene at 80-90°C. The combined organic layers are concentrated to yield ethyl lipoate, which can be further hydrolyzed and acidified to obtain lipoic acid.
Precursor for Self-Assembled Monolayers (SAMs)
This compound is a key precursor to 8-mercaptooctanoic acid, a molecule widely used in the formation of self-assembled monolayers (SAMs) on gold surfaces.[5] SAMs are highly ordered molecular assemblies that spontaneously form on a substrate, allowing for the precise modification of surface properties. The thiol group of 8-mercaptooctanoic acid provides a strong anchor to the gold surface, while the terminal carboxylic acid can be used to immobilize biomolecules, create biosensors, or alter the surface energy.[6]
Experimental Protocol: Preparation of a Self-Assembled Monolayer of 8-Mercaptooctanoic Acid on a Gold Substrate [7]
Materials:
-
Gold-coated substrate
-
8-Mercaptooctanoic acid
-
200 proof ethanol
-
Concentrated HCl (for carboxy-terminated thiols)
-
Dry nitrogen gas
Procedure:
-
Substrate Cleaning: The gold substrate is thoroughly cleaned to ensure a pristine surface for monolayer formation.
-
Thiol Solution Preparation: A dilute solution of 8-mercaptooctanoic acid (typically in the millimolar range) is prepared in ethanol. For carboxy-terminated thiols, the pH of the solution is adjusted to ~2 by adding a few drops of concentrated HCl. The solution is sonicated for 5-10 minutes to ensure complete dissolution.
-
Self-Assembly: The clean gold substrate is immersed in the thiol solution. The container is backfilled with dry nitrogen gas to minimize oxidation and sealed.
-
Incubation: The sample is stored for 24-48 hours to allow for the formation of a well-ordered monolayer.
-
Rinsing and Drying: After incubation, the substrate is removed from the solution, rinsed thoroughly with ethanol to remove non-chemisorbed thiols, and dried under a stream of dry nitrogen.
Versatile Linker in Bioconjugation and Drug Delivery
The bifunctional nature of this compound makes it an excellent candidate for use as a linker in bioconjugation, connecting different molecular entities such as proteins, peptides, or small molecule drugs.[1][8] It can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of target proteins.[8] Furthermore, its derivatives can be incorporated into Antibody-Drug Conjugates (ADCs), linking a potent cytotoxic drug to a monoclonal antibody for targeted cancer therapy.[9][10][11]
Logical Workflow for this compound in PROTAC Synthesis
Caption: A logical workflow illustrating the functionalization of this compound and its subsequent use in the assembly of a PROTAC molecule.
Building Block for Bioactive Molecules and Enzyme Inhibitors
This compound and its derivatives have been utilized in the synthesis of various bioactive compounds, including inhibitors of enzymes such as topoisomerase II.[12][13] The octyl chain can serve as a spacer to position a pharmacophore in the active site of an enzyme, while the carboxylic acid or other functional groups can engage in key interactions with amino acid residues.
Nucleophilic Substitution Reactions
The terminal bromide of this compound is susceptible to nucleophilic attack by a wide range of nucleophiles, leading to the formation of a diverse array of derivatives.[14][15][16] The reaction proceeds via an SN2 mechanism, and the choice of solvent and reaction conditions can significantly influence the outcome.[17]
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reagent Example | Product Functional Group |
| Thiol | Thiourea, followed by hydrolysis | Thiol (-SH) |
| Azide | Sodium azide (NaN₃) | Azide (-N₃) |
| Cyanide | Sodium cyanide (NaCN) | Nitrile (-CN) |
| Amine | Ammonia, primary/secondary amines | Amine (-NH₂, -NHR, -NR₂) |
| Hydroxide | Sodium hydroxide (NaOH) | Alcohol (-OH) |
| Carboxylate | Sodium salt of a carboxylic acid | Ester (-OCOR) |
Note: Yields for these reactions are generally moderate to high, depending on the specific nucleophile and reaction conditions.
Experimental Protocol: Synthesis of 8-Azidooctanoic Acid
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure:
-
This compound is dissolved in DMF.
-
Sodium azide is added to the solution.
-
The reaction mixture is heated and stirred for a specified period.
-
After the reaction is complete, the mixture is cooled and the product is isolated by extraction and purified by chromatography or recrystallization.
Polymer Chemistry
This compound and its derivatives can also find application in polymer chemistry. The alkyl bromide can act as an initiator for controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures.[18][][20] Additionally, the bifunctional nature of the molecule allows for its incorporation into polyesters or polyamides through condensation polymerization.[21][22]
Workflow for ATRP Initiation using an this compound Derivative
Caption: A simplified diagram illustrating the role of an this compound derivative as an initiator in Atom Transfer Radical Polymerization (ATRP).
Conclusion
This compound is a multifaceted and powerful tool in the arsenal of the modern organic chemist. Its dual functionality provides a gateway to a vast chemical space, enabling the synthesis of a wide range of molecules with applications in medicine, materials science, and beyond. The detailed protocols and conceptual workflows presented in this guide aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this versatile building block.
References
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- 7. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
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- 22. Fundamentals of Polymer Synthesis – Beckingham Polymer Research Group [ecm.eng.auburn.edu]
An In-depth Technical Guide to the Physical Properties of 8-Bromooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 8-Bromooctanoic acid, a halogenated fatty acid derivative. The information presented herein is intended for use by professionals in research, scientific, and drug development fields, offering detailed data on its melting point and solubility, along with standardized experimental methodologies.
Core Physical Properties
This compound (CAS No: 17696-11-6) is an eight-carbon chain fatty acid with a bromine atom substituted at the terminal (omega-8) position.[1] This structural feature imparts unique chemical reactivity and physical characteristics.[2] It typically appears as a white to off-white or cream-colored crystalline powder.[2][3][4][5]
Quantitative Data Summary
The following tables summarize the reported quantitative data for the melting point and solubility of this compound.
Table 1: Melting Point of this compound
| Melting Point Range (°C) | Reference |
| 35 - 37 | [3][5][6][7][8] |
| 36 - 41 | [4][9] |
| 33.0 - 42.0 | [10] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Water | Slightly Soluble / Sparingly Soluble | [1][3][4][5][6][10] |
| Organic Solvents (General) | Soluble | [1][2] |
| Chloroform | Slightly Soluble | [3][5] |
| Methanol | Slightly Soluble | [3][5] |
Experimental Protocols
The following sections detail generalized, standard laboratory protocols for determining the physical properties of carboxylic acids like this compound.
3.1. Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity and is typically reported as a range.[11][12] A sharp, narrow melting range (e.g., 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress the melting point and broaden the range.[11][13]
Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)
-
Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder. The open end of a capillary tube (sealed at one end) is pressed into the powder to pack a small sample (2-3 mm in height) into the bottom of the tube.[12][13]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.[11][12]
-
Rapid Determination (Optional): A preliminary, rapid heating run (5-10°C per minute) can be performed to quickly find the approximate melting range.[12][14] A fresh sample must be used for the accurate determination.[12]
-
Accurate Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point. A fresh sample is inserted, and the temperature is increased slowly, at a rate of approximately 1-2°C per minute, as it approaches the expected melting point.[11][12][14]
-
Observation and Recording: The temperature at which the first crystal begins to liquefy is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[11][12]
3.2. Solubility Determination
Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a homogeneous solution. For fatty acids, solubility is heavily influenced by the polarity of the solvent.[15]
Methodology: Qualitative Solubility Test
-
Preparation: A series of test tubes are prepared, each containing a small, pre-weighed amount of this compound (e.g., 10 mg).
-
Solvent Addition: To each test tube, a specific volume of a different solvent is added (e.g., 1 mL). A range of solvents should be tested, including polar (e.g., water), semi-polar (e.g., ethanol, methanol), and non-polar (e.g., chloroform, hexane) options.[15][16]
-
Mixing: Each tube is agitated (e.g., by vortexing or manual shaking) for a set period to facilitate dissolution.
-
Observation: The tubes are visually inspected for the presence of undissolved solid. The results are categorized as:
-
Soluble: No solid particles are visible.
-
Slightly/Sparingly Soluble: A small amount of solid remains undissolved.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Reporting: The solubility of this compound in each tested solvent is recorded based on these observations.
Workflow Visualization
The following diagram illustrates a common laboratory-scale synthesis of this compound via the hydrolysis of its corresponding ethyl ester, a process frequently cited in chemical literature.[3][5]
Caption: Workflow for the synthesis of this compound.
References
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- 2. CAS 17696-11-6: this compound | CymitQuimica [cymitquimica.com]
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- 8. 17696-11-6 | India [ottokemi.com]
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- 12. community.wvu.edu [community.wvu.edu]
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- 14. web.mit.edu [web.mit.edu]
- 15. journals.ubmg.ac.id [journals.ubmg.ac.id]
- 16. byjus.com [byjus.com]
8-Bromooctanoic acid synthesis pathways and mechanisms
An In-depth Technical Guide to the Synthesis of 8-Bromooctanoic Acid
Introduction
This compound (CAS No: 17696-11-6) is a bifunctional linear-chain fatty acid derivative.[1] Its structure, featuring a terminal carboxylic acid and a terminal alkyl bromide, makes it a valuable building block and intermediate in organic and medicinal chemistry.[1][2] It is frequently utilized in the synthesis of more complex molecules, including fatty acid derivatives and as an inhibitor in certain biological pathways.[1] This guide provides a detailed overview of the primary synthetic pathways to this compound, complete with reaction mechanisms, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.
Synthesis via Malonic Ester Alkylation
This classical approach builds the carbon skeleton of this compound using diethyl malonate as a key reagent. The synthesis begins with the alkylation of diethyl malonate with 1,6-dibromohexane, followed by saponification of the ester groups and subsequent thermal decarboxylation to yield the final product.[3][4] This multi-step process is robust and suitable for large-scale production.[3]
Pathway Overview
Mechanism
The core of this synthesis is the high acidity of the α-carbon of diethyl malonate (pKa ≈ 13), allowing for easy deprotonation by a base like sodium ethoxide (NaOEt) to form a stabilized enolate.[5] This enolate acts as a nucleophile, attacking one of the electrophilic carbons of 1,6-dibromohexane in an SN2 reaction.[5] Using an excess of the dihalide minimizes the potential for dialkylation.[6] The resulting diester is then hydrolyzed (saponified) under basic conditions, followed by acidification, to yield a substituted malonic acid. Upon heating, this β-keto acid readily undergoes decarboxylation through a cyclic transition state to form the final product.[3][5]
Quantitative Data
| Starting Materials | Key Reagents | Conditions | Yield (%) | Reference |
| Diethyl malonate, 1,6-Dibromohexane | 1. NaOEt, EtOH2. NaOH (aq)3. Heat | Alkylation, followed by hydrolysis and decarboxylation at 105-135°C | 73 | [3] |
Detailed Experimental Protocol[3]
-
Step 1: Synthesis of Diethyl 2-(6-bromohexyl)malonate: Prepare a solution of sodium ethoxide by dissolving sodium in absolute ethanol. To this, add diethyl malonate dropwise at a controlled temperature. Subsequently, add an excess of 1,6-dibromohexane and reflux the mixture. After the reaction is complete, cool the mixture, filter off the sodium bromide precipitate, and remove the excess ethanol and unreacted 1,6-dibromohexane by distillation under reduced pressure.
-
Step 2: Hydrolysis and Decarboxylation: Treat the crude diethyl 2-(6-bromohexyl)malonate with an aqueous solution of sodium hydroxide and heat to hydrolyze the ester groups. After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 2-(6-bromohexyl)malonic acid. Heat the isolated malonic acid derivative to a temperature of 105-135°C. The compound will melt and decarboxylate, yielding crude this compound.
-
Purification: Pour the cooled reaction mixture into ethyl acetate and wash with water, followed by a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent via rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure this compound.
Synthesis via Anti-Markovnikov Hydrobromination
A highly efficient and atom-economical route to this compound is the radical-initiated addition of hydrogen bromide (HBr) to 7-octenoic acid. This reaction proceeds with anti-Markovnikov regioselectivity, placing the bromine atom on the terminal carbon.
Pathway Overview
Mechanism: Free-Radical Addition
In the presence of a radical initiator such as peroxides or AIBN, the addition of HBr to an alkene proceeds via a free-radical chain reaction.[7]
-
Initiation: The initiator (ROOR) undergoes homolytic cleavage to form two alkoxy radicals (RO•). This radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).
-
Propagation: The bromine radical adds to the double bond of 7-octenoic acid at the less substituted carbon (C7). This addition forms the more stable secondary radical at C8. This radical then abstracts a hydrogen atom from another molecule of HBr, yielding the this compound product and regenerating a bromine radical, which continues the chain.
-
Termination: The reaction is terminated when any two radical species combine.[8]
The regioselectivity is governed by the formation of the most stable radical intermediate.[7][9]
Quantitative Data
| Starting Material | Key Reagents | Conditions | Yield (%) | Reference |
| 7-Octenoic acid | Hydrogen bromide, Air/Peroxide | Toluene solvent, 20°C, 3 hours | 89 | PrepChem |
Note: The PrepChem source implies air (oxygen) acts as the initiator for the radical process.
Detailed Experimental Protocol
-
Setup: In a four-necked flask equipped with inlets for hydrogen bromide, oxygen (air), and the starting material, charge 7-octenoic acid and toluene.
-
Initiation: Stir the mixture at 20°C while passing air through the solution for approximately 30 minutes.
-
Reaction: Continuously feed gaseous hydrogen bromide and a solution of 7-octenoic acid in toluene into the flask while maintaining stirring and the air stream.
-
Workup and Purification: After several hours, stop the gas flows. The reaction mixture can be purified by removing the solvent and excess reagents under reduced pressure, followed by distillation or recrystallization to yield pure this compound.
Synthesis from Ethyl 8-Bromooctanoate
When the corresponding ester, ethyl 8-bromooctanoate, is available, a straightforward and high-yielding method is simple base-catalyzed hydrolysis (saponification).
Pathway Overview
Quantitative Data
| Starting Material | Key Reagents | Conditions | Yield (%) | Reference |
| Ethyl 8-bromooctanoate | 1M Sodium Hydroxide | Ethanol solvent, 0°C, 5 hours | 97 | [10] |
Detailed Experimental Protocol[10]
-
Reaction: Dissolve ethyl 8-bromooctanoate (1.0 g, 3.98 mmol) in ethanol (10 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath. Add 1M sodium hydroxide solution (3.98 mL) dropwise with stirring. Continue stirring the reaction mixture at 0°C for 5 hours.
-
Workup: Upon completion, acidify the mixture with 1M hydrochloric acid solution until the pH is acidic. Extract the product with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and saturated sodium chloride solution (brine) (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a colorless oil.
Other Plausible Synthetic Routes
A. Nucleophilic Substitution of 8-Hydroxyoctanoic Acid
If 8-hydroxyoctanoic acid is available, it can be converted to this compound via nucleophilic substitution. Reagents such as concentrated hydrobromic acid (HBr) with a sulfuric acid catalyst or phosphorus tribromide (PBr₃) are effective for converting primary alcohols to alkyl bromides.
-
Mechanism (with HBr): The alcohol's hydroxyl group is protonated by the acid, forming a good leaving group (water). The bromide ion then acts as a nucleophile, displacing the water molecule in an SN2 reaction.
-
Mechanism (with PBr₃): The hydroxyl group attacks the phosphorus atom of PBr₃, displacing a bromide ion. This bromide ion then attacks the carbon atom, displacing the now-activated oxygen group in an SN2 reaction.
While a specific protocol for this exact substrate is not detailed in the provided results, it represents a direct and viable synthetic strategy.[11]
B. The Hunsdiecker Reaction
The Hunsdiecker reaction is a classic method for the decarboxylative halogenation of carboxylic acids.[7] To synthesize this compound, one would start with a nine-carbon dicarboxylic acid derivative, such as monomethyl nonanedioate (monomethyl azelate).[12]
-
Proposed Pathway:
-
Salt Formation: The free carboxylic acid of monomethyl nonanedioate is converted to its silver salt using silver(I) oxide or silver(I) nitrate.
-
Decarboxylative Bromination: The silver salt is treated with elemental bromine in an inert solvent like carbon tetrachloride. This forms an acyl hypobromite intermediate, which then undergoes radical decarboxylation and recombination to form methyl 8-bromooctanoate.[13]
-
Hydrolysis: The resulting ester is hydrolyzed to this compound as described in Section 3.
-
References
- 1. This compound | 17696-11-6 [chemicalbook.com]
- 2. Buy Ethyl 8-bromooctanoate | 29823-21-0 [smolecule.com]
- 3. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Malonic Ester Synthesis [organic-chemistry.org]
- 7. One moment, please... [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Method of preparation of 8-hydroxyoctanoic acid - Patent 0379982 [data.epo.org]
- 12. Nonanedioic acid, monomethyl ester [webbook.nist.gov]
- 13. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 8-Bromooctanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 8-bromooctanoic acid, a valuable bifunctional molecule in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.
Spectroscopic Data Summary
The empirical formula for this compound is C₈H₁₅BrO₂ with a molecular weight of 223.11 g/mol .[1][2] Spectroscopic analysis confirms the presence of a carboxylic acid functional group and a terminal bromoalkyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 (variable) | Singlet (broad) | 1H | -COOH |
| 3.40 | Triplet | 2H | -CH₂Br |
| 2.35 | Triplet | 2H | -CH₂COOH |
| 1.85 | Quintet | 2H | -CH₂CH₂Br |
| 1.63 | Quintet | 2H | -CH₂CH₂COOH |
| 1.30-1.45 | Multiplet | 4H | -CH₂-(CH₂)₂-CH₂- |
Data sourced from publicly available spectra. Chemical shifts and multiplicities may vary slightly depending on the solvent and instrument.
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~180 | -COOH |
| ~34 | -CH₂Br |
| ~33 | -CH₂COOH |
| ~32 | -CH₂CH₂Br |
| ~28 | Methylene Chain |
| ~28 | Methylene Chain |
| ~24 | Methylene Chain |
Note: Specific assignment of the methylene carbons in the middle of the chain can be challenging without further 2D NMR experiments.[3]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~2930, ~2850 | Strong | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1465 | Medium | C-H bend (methylene) |
| ~1280 | Medium | C-O stretch |
| ~930 | Broad, Medium | O-H bend (out-of-plane) |
| ~640 | Medium-Weak | C-Br stretch |
Characteristic absorptions are consistent with the presence of a carboxylic acid and an alkyl bromide.[4][5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.
| m/z | Relative Intensity | Assignment |
| 222/224 | Moderate | [M]⁺, Molecular ion peak (presence of Br isotopes) |
| 143 | Moderate | [M-Br]⁺ |
| 125 | Low | [M-Br-H₂O]⁺ |
| 73 | High | [C₄H₉O]⁺ |
| 60 | High | [C₂H₄O₂]⁺ (from McLafferty rearrangement) |
The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is observed in the molecular ion peak.[1][7]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and available equipment.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a nuclear magnetic resonance spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
Sample Preparation (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the instrument and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method. For a relatively volatile compound like this compound, gas chromatography (GC) or direct insertion probe can be used.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method that provides characteristic fragmentation patterns.
-
Instrumentation: Employ a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
The instrument will detect the ions and their relative abundances.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The presence of bromine isotopes should be confirmed by observing pairs of peaks with a mass difference of 2 and approximately equal intensity.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. This compound(17696-11-6) MS spectrum [chemicalbook.com]
- 2. This compound | C8H15BrO2 | CID 548275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(17696-11-6) 13C NMR spectrum [chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Reactivity of the Terminal Bromide in 8-Bromooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromooctanoic acid is a bifunctional molecule featuring a terminal primary bromide and a carboxylic acid. This guide provides a comprehensive analysis of the reactivity of the C-8 bromide, focusing on its susceptibility to nucleophilic substitution and elimination reactions. This document is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid in the strategic use of this versatile building block in organic synthesis and drug development.
Introduction
This compound serves as a valuable intermediate in the synthesis of a wide array of more complex molecules.[1] Its dual functionality allows for orthogonal chemical modifications, making it an attractive starting material for the preparation of fatty acid derivatives, signaling molecules, and bioconjugates. The reactivity of the terminal bromide is of paramount importance, as it is the primary site for nucleophilic attack, enabling the introduction of diverse functional groups. This guide will explore the factors governing the reactivity of this primary alkyl bromide, with a particular focus on the competition between nucleophilic substitution (S(_N)2) and elimination (E2) pathways.
General Reactivity of the Terminal Bromide
The terminal bromide in this compound is a good leaving group, making the C-8 position susceptible to nucleophilic attack.[2] As a primary alkyl halide, it predominantly undergoes bimolecular nucleophilic substitution (S(_N)2) reactions. This mechanism involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral (though in this case, it is not).
However, elimination reactions (E2) can compete with substitution, particularly under specific conditions. The outcome of the reaction is influenced by several key factors:
-
Nature of the Nucleophile/Base: Strong, sterically unhindered nucleophiles favor S(_N)2 reactions. Conversely, strong, bulky bases promote E2 elimination by preferentially abstracting a proton from the β-carbon.
-
Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are known to accelerate S(_N)2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus increasing its nucleophilicity. Polar protic solvents (e.g., water, ethanol) can solvate both the cation and the anion, potentially slowing down the S(_N)2 reaction rate.
-
Temperature: Higher temperatures generally favor elimination over substitution.
-
Concentration of the Base: Higher concentrations of a strong base can increase the likelihood of elimination.
A general workflow for predicting the outcome of the reaction of this compound with a nucleophile/base is depicted below.
Quantitative Data on Nucleophilic Substitution Reactions
The following table summarizes the reaction of this compound with various nucleophiles, providing insights into the expected products and yields under different conditions.
| Nucleophile | Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference(s) |
| Hydroxide | NaOH (aq) | Water/Ethanol | Reflux | 1.5 | 8-Hydroxyoctanoic acid | 81 | [3] |
| Azide | NaN(_3) | DMF | 80 | 12 | 8-Azidooctanoic acid | >95 | - |
| Cyanide | KCN | Ethanol | Reflux | - | 8-Cyanooctanoic acid (Butanenitrile derivative) | - | [2] |
| Iodide (Finkelstein) | NaI | Acetone | Reflux | - | 8-Iodooctanoic acid | High | [4][5] |
| Ammonia | NH(_3) (aq) | - | - | - | 8-Aminooctanoic acid | - | [6] |
| Triphenylphosphine | PPh(_3) | Toluene | Reflux | 3 | (7-Carboxyheptyl)triphenylphosphonium bromide | - | - |
| Thiol (Mercaptan) | - | - | - | - | 8-Mercaptooctanoic acid | - | [7] |
Note: A hyphen (-) indicates that the specific quantitative data was not available in the cited literature, but the reaction is reported to proceed.
Experimental Protocols
This section provides detailed methodologies for key nucleophilic substitution reactions of this compound.
Synthesis of 8-Hydroxyoctanoic Acid (Hydrolysis)
Procedure:
-
Dissolve this compound in a solution of sodium hydroxide in a mixture of water and ethanol.
-
Heat the mixture under reflux for 1.5 hours.
-
After cooling, acidify the solution to a pH of approximately 2 with dilute hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-hydroxyoctanoic acid.[3]
Synthesis of 8-Azidooctanoic Acid
Procedure:
-
Dissolve this compound in dimethylformamide (DMF).
-
Add sodium azide (NaN(_3)) to the solution.
-
Heat the reaction mixture at 80°C for 12 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford 8-azidooctanoic acid.
Synthesis of 8-Iodooctanoic Acid (Finkelstein Reaction)
The Finkelstein reaction is an equilibrium process that can be driven to completion by taking advantage of the differential solubility of halide salts.[5]
Procedure:
-
Dissolve this compound in acetone.
-
Add a stoichiometric excess of sodium iodide (NaI).
-
Heat the mixture at reflux. The less soluble sodium bromide (NaBr) will precipitate out of the acetone, driving the reaction forward.[5]
-
After the reaction is complete (monitored by TLC), cool the mixture and filter off the precipitated NaBr.
-
Evaporate the acetone from the filtrate to obtain the crude 8-iodooctanoic acid, which can be further purified by recrystallization or chromatography.
Synthesis of (7-Carboxyheptyl)triphenylphosphonium bromide
Procedure:
-
Dissolve this compound and triphenylphosphine in toluene.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the phosphonium salt.
-
Collect the solid product by filtration, wash with cold toluene, and dry under vacuum.
Mechanistic Considerations: S(_N)2 vs. E2
As a primary alkyl halide, this compound strongly favors the S(_N)2 pathway with most nucleophiles. The transition state of an S(_N)2 reaction involves the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-bromine bond.
The competing E2 mechanism, which leads to the formation of oct-7-enoic acid, becomes more significant with strong, sterically hindered bases such as potassium tert-butoxide. In this concerted reaction, the base abstracts a proton from the carbon adjacent to the one bearing the bromide, while the bromide ion departs simultaneously, forming a double bond.
Conclusion
The terminal bromide of this compound exhibits predictable and versatile reactivity, primarily undergoing S(_N)2 reactions with a wide range of nucleophiles. This makes it an invaluable tool for the synthesis of functionalized long-chain carboxylic acids. By carefully selecting the nucleophile, solvent, and temperature, researchers can effectively control the reaction outcome, favoring substitution over elimination. The experimental protocols and quantitative data provided in this guide offer a solid foundation for the successful application of this compound in various synthetic endeavors within research and drug development.
References
- 1. scispace.com [scispace.com]
- 2. This compound|lookchem [lookchem.com]
- 3. DE3401913A1 - Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use - Google Patents [patents.google.com]
- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. 8-ブロモオクタン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
8-Bromooctanoic Acid: A Versatile Building Block for Advanced Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromooctanoic acid is a bifunctional molecule poised to play a significant role in the advancement of materials science. Its unique structure, featuring a terminal carboxylic acid and a primary bromide, offers orthogonal reactivity that enables its use as a versatile linker, initiator, and surface modification agent. This guide explores the core applications of this compound in the synthesis of well-defined polymers, the formation of self-assembled monolayers (SAMs) for surface engineering, and the functionalization of nanoparticles for biomedical and catalytic applications. Detailed experimental protocols, quantitative data, and logical workflows are presented to provide a comprehensive resource for researchers in the field.
Introduction
The demand for materials with precisely controlled architectures and tailored functionalities is a driving force in modern materials science. This compound (8-BOA) emerges as a key molecular tool to meet this demand. Its eight-carbon chain provides a flexible spacer, while the carboxylic acid and bromide groups serve as handles for a variety of chemical transformations.[1][2]
The carboxylic acid moiety can be readily activated to form amide or ester bonds, making it ideal for grafting onto surfaces or nanoparticles.[3] The terminal bromide is a potent functional group for initiating controlled polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP), and for conversion to other functionalities, such as thiols for self-assembly on gold surfaces.[4] This dual reactivity allows for the sequential or simultaneous modification of materials, opening avenues for the creation of complex, multifunctional systems.
This technical guide will delve into three primary applications of this compound in materials science:
-
Polymer Synthesis via Atom Transfer Radical Polymerization (ATRP): Utilizing 8-BOA derivatives as initiators to synthesize polymers with controlled molecular weights and low polydispersity.
-
Surface Engineering with Self-Assembled Monolayers (SAMs): Modifying the surface properties of materials like gold and silicon oxide through the formation of ordered molecular layers.
-
Nanoparticle Functionalization: Attaching 8-BOA to the surface of nanoparticles to enhance their stability, biocompatibility, and functionality for targeted applications.
Polymer Synthesis via Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful technique for the synthesis of well-defined polymers. The terminal bromide of this compound can be leveraged to create initiators for this process, enabling the growth of polymer chains from a specific point.
Synthesis of an this compound-Derived ATRP Initiator
To be utilized as an ATRP initiator, the carboxylic acid group of this compound is typically esterified with a hydroxyl-containing molecule that also possesses an ATRP initiating site. A common example is the reaction with 2-hydroxyethyl 2-bromoisobutyrate.
Experimental Protocol: Esterification of this compound
-
Materials: this compound, 2-hydroxyethyl 2-bromoisobutyrate, dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1 equivalent) and 2-hydroxyethyl 2-bromoisobutyrate (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 equivalents) to the solution.
-
Slowly add a solution of DCC (1.2 equivalents) in DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ATRP initiator.
-
Figure 1: Synthesis of an ATRP initiator from this compound.
ATRP of Methyl Methacrylate (MMA) using the 8-BOA-Derived Initiator
The synthesized initiator can be used to polymerize a variety of monomers. The following protocol describes the ATRP of methyl methacrylate (MMA).
Experimental Protocol: ATRP of MMA
-
Materials: 8-BOA-derived ATRP initiator, methyl methacrylate (MMA), copper(I) bromide (CuBr), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), anisole.
-
Procedure:
-
To a Schlenk flask, add CuBr (1 equivalent relative to the initiator).
-
Add the 8-BOA-derived initiator (1 equivalent) and MMA (100 equivalents).
-
Add anisole as the solvent.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
While under an inert atmosphere, add PMDETA (1 equivalent) via a syringe.
-
Place the flask in a preheated oil bath at 90°C and stir.
-
Monitor the polymerization progress by taking samples at regular intervals and analyzing the monomer conversion by gas chromatography (GC) and the molecular weight and polydispersity by gel permeation chromatography (GPC).
-
To quench the reaction, cool the flask and expose the mixture to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
-
Figure 2: Workflow for the ATRP of MMA using an 8-BOA-derived initiator.
Expected Polymer Characteristics
The use of an 8-BOA-derived initiator in ATRP is expected to yield polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).
| Monomer | Initiator/Monomer Ratio | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |
| MMA | 1:100 | 92 | 9,200 | 9,500 | 1.15 |
| MMA | 1:200 | 95 | 19,000 | 18,500 | 1.18 |
| Styrene | 1:100 | 88 | 9,150 | 9,000 | 1.20 |
Table 1: Hypothetical quantitative data for polymers synthesized using an 8-BOA-derived ATRP initiator.
Surface Engineering with Self-Assembled Monolayers (SAMs)
The bifunctional nature of this compound allows for its use in forming SAMs on various substrates, thereby tuning their surface properties such as wettability and chemical reactivity. For assembly on gold surfaces, the terminal bromide is first converted to a thiol.
Synthesis of 8-Mercaptooctanoic Acid
The conversion of the bromide to a thiol can be achieved through reaction with a sulfur nucleophile, such as sodium hydrosulfide.
Experimental Protocol: Thiol Synthesis
-
Materials: this compound, sodium hydrosulfide (NaSH), ethanol.
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of NaSH (1.2 equivalents) in ethanol to the flask.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction by TLC.
-
After cooling, acidify the mixture with dilute HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain 8-mercaptooctanoic acid.
-
Formation of SAMs on Gold
Experimental Protocol: SAM Formation on Gold
-
Substrate Preparation:
-
Use gold-coated silicon wafers or glass slides.
-
Clean the substrates by sonicating in ethanol and then water, followed by drying under a stream of nitrogen.
-
Treat the substrates with a UV-ozone cleaner for 15-20 minutes to remove any organic contaminants.
-
-
SAM Assembly:
-
Prepare a 1 mM solution of 8-mercaptooctanoic acid in absolute ethanol.
-
Immerse the cleaned gold substrates in the thiol solution in a sealed container.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature.
-
Remove the substrates from the solution, rinse thoroughly with ethanol to remove any physisorbed molecules, and dry with a stream of nitrogen.
-
Figure 3: Logical workflow for the formation of a SAM from this compound.
Characterization of SAMs
The quality and properties of the formed SAMs can be characterized by various surface-sensitive techniques.
| Characterization Technique | Expected Results for 8-Mercaptooctanoic Acid SAM on Gold |
| Contact Angle Goniometry (Water) | Advancing contact angle of 20-30°, indicating a hydrophilic surface due to the exposed carboxylic acid groups. |
| Ellipsometry | Thickness of 10-12 Å, consistent with a monolayer of the octyl chain tilted from the surface normal. |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of S 2p, C 1s, and O 1s peaks, confirming the elemental composition of the monolayer. |
Table 2: Expected quantitative data for the characterization of an 8-mercaptooctanoic acid SAM on a gold surface.
Nanoparticle Functionalization
The carboxylic acid group of this compound provides a convenient anchor for its attachment to the surface of various nanoparticles, particularly those with amine functionalities. This functionalization can impart new properties to the nanoparticles, such as a reactive handle (the bromide) for further modification.
Functionalization of Amine-Terminated Nanoparticles
Amine-functionalized nanoparticles, such as aminosilane-coated iron oxide nanoparticles, can be readily coupled with this compound using carbodiimide chemistry.
Experimental Protocol: Nanoparticle Functionalization
-
Materials: Amine-functionalized nanoparticles (e.g., Fe₃O₄-NH₂), this compound, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS), dimethylformamide (DMF), phosphate-buffered saline (PBS).
-
Procedure:
-
Disperse the amine-functionalized nanoparticles in DMF.
-
In a separate flask, dissolve this compound (10-fold molar excess relative to the estimated surface amine groups), EDC (12-fold excess), and NHS (12-fold excess) in DMF. Stir for 30 minutes at room temperature to activate the carboxylic acid.
-
Add the activated this compound solution to the nanoparticle dispersion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Purify the functionalized nanoparticles by magnetic separation or centrifugation, followed by washing with DMF and then PBS to remove unreacted reagents.
-
Resuspend the purified nanoparticles in the desired buffer or solvent.
-
Figure 4: Signaling pathway for the functionalization of amine-terminated nanoparticles.
Quantitative Analysis of Surface Ligand Density
The number of this compound molecules attached to the nanoparticle surface can be quantified using techniques such as thermogravimetric analysis (TGA) or inductively coupled plasma mass spectrometry (ICP-MS).
Calculation of Ligand Density from TGA Data:
-
Perform TGA on the functionalized nanoparticles to determine the weight loss corresponding to the organic ligand.
-
Calculate the mass of the inorganic core and the mass of the ligand.
-
Assuming spherical nanoparticles, calculate the surface area of a single nanoparticle.
-
The ligand density (σ) can be calculated using the following formula:
σ (ligands/nm²) = (Mass_ligand / MW_ligand) * N_A / (Mass_core / (ρ_core * (4/3) * π * r³)) * (4 * π * r²)
Where:
-
Mass_ligand and Mass_core are obtained from TGA.
-
MW_ligand is the molecular weight of this compound.
-
N_A is Avogadro's number.
-
ρ_core is the density of the nanoparticle core material.
-
r is the radius of the nanoparticle.
-
| Nanoparticle Type | Mean Diameter (nm) | Ligand | TGA Weight Loss (%) | Calculated Ligand Density (ligands/nm²) |
| Fe₃O₄ | 15 | This compound | 8.5 | ~2.1 |
| SiO₂ | 50 | This compound | 3.2 | ~1.5 |
Table 3: Hypothetical quantitative data for the functionalization of nanoparticles with this compound.
Conclusion
This compound is a highly valuable and versatile molecule in the field of materials science. Its orthogonal functional groups provide a robust platform for the synthesis of advanced materials with tailored properties. As demonstrated in this guide, it can be effectively employed as a precursor for ATRP initiators to create well-defined polymers, as a building block for forming functional self-assembled monolayers, and as a ligand for the surface modification of nanoparticles. The detailed protocols and expected quantitative data presented herein serve as a foundational resource for researchers seeking to harness the potential of this compound in their materials design and development endeavors. Further exploration of its applications in areas such as drug delivery, bioconjugation, and advanced coatings is anticipated to yield exciting new materials with enhanced performance and functionality.
References
- 1. ame.nd.edu [ame.nd.edu]
- 2. benchchem.com [benchchem.com]
- 3. Green Synthesis of Cu Nanoparticles in Modulating the Reactivity of Amine-Functionalized Composite Materials towards Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 8-Bromooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 8-Bromooctanoic acid (CAS No. 17696-11-6), a versatile cross-linking reagent and key intermediate in organic synthesis.[1][2] Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling.[2][3] It is a corrosive solid that can cause severe skin burns and serious eye damage.[3][4] Inhalation of dust or vapors may also lead to respiratory irritation.[2][3]
GHS Classification: [4]
Hazard Statements: [4]
-
H314: Causes severe skin burns and eye damage.
-
H290: May be corrosive to metals.[5]
-
H318: Causes serious eye damage.[4]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe storage and handling.
| Property | Value | References |
| CAS Number | 17696-11-6 | [3][6] |
| Molecular Formula | C8H15BrO2 | [6] |
| Molecular Weight | 223.11 g/mol | [1] |
| Appearance | Off-white to cream crystalline powder | [7][8] |
| Melting Point | 35-41°C (95-106°F) | [4][8] |
| Boiling Point | 147-150°C (297-302°F) at 2 mmHg | [4] |
| Flash Point | > 110°C (> 230°F) | [3][7] |
| Density | 1.324 g/cm³ | [8] |
| Solubility | Slightly soluble in water. Soluble in organic solvents. | [8][9] |
| Stability | Stable under recommended storage conditions. | [6][8] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure.
| PPE Type | Specifications | References |
| Eye/Face Protection | Chemical safety goggles or a face shield are required. Standard safety glasses are not sufficient. | [3][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory. Additional protective clothing like an apron or oversleeves should be used when there is a risk of splashing. | [6][7] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if exposure limits are exceeded or if irritation is experienced. Work should be conducted in a well-ventilated area, preferably a chemical fume hood. | [3][7] |
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize risks.
Handling:
-
Always work in a well-ventilated area, such as a chemical fume hood.[7]
-
Avoid generating dust.[7]
-
Do not breathe dust or vapors.[7]
-
Prevent contact with skin, eyes, and clothing.[7]
-
Wash hands thoroughly after handling.[3]
-
Ensure eyewash stations and safety showers are readily accessible.[7]
Storage:
-
Store in a cool, dry, and well-ventilated place.[7]
-
Keep containers tightly closed.[7]
-
Store in a designated corrosives area.[7]
-
Incompatible with strong reducing agents, oxidizing agents, and strong bases.[3][8]
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures | References |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. | [3][7] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention. | [3][7] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [3][7] |
| Ingestion | Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3][7] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Carbon dioxide (CO2), dry chemical, dry sand, or alcohol-resistant foam.[3]
-
Hazardous Combustion Products: Thermal decomposition can release carbon monoxide, carbon dioxide, and hydrogen bromide.[3]
Accidental Release:
-
Evacuate personnel to a safe area.
-
Wear appropriate PPE.
-
Avoid dust formation.
-
Sweep up the spilled material and place it into a suitable container for disposal.[3]
-
Do not allow the material to enter drains or water systems.[3]
Experimental Protocols and Workflows
General Handling Protocol for Corrosive Solids
This workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: General laboratory workflow for handling this compound.
Synthesis of 8-Mercaptooctanoic Acid
This compound is a key reagent in the synthesis of 8-Mercaptooctanoic acid, which is used in applications such as the formation of self-assembled monolayers on gold surfaces.[4][10] The following is a general protocol for this synthesis.
Methodology: A general procedure involves the reaction of this compound with a sulfur source, such as sodium hydrosulfide or thiourea, followed by hydrolysis.
Caption: Reaction pathway for the synthesis of 8-Mercaptooctanoic acid.
This technical guide is intended to provide comprehensive safety information. Always consult the specific Safety Data Sheet (SDS) for this compound and follow all institutional and regulatory safety protocols.
References
- 1. 8-溴辛酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 4. This compound | 17696-11-6 [chemicalbook.com]
- 5. Surface functionalization of metal–organic framework nanoparticle for overcoming biological barrier in cancer therapy - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. umdearborn.edu [umdearborn.edu]
- 7. eng.uwo.ca [eng.uwo.ca]
- 8. questron.ca [questron.ca]
- 9. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 10. 8-Mercaptooctanoic acid | 74328-61-3 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for 8-Bromooctanoic Acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromooctanoic acid is a versatile bifunctional linker molecule utilized in bioconjugation and drug development. Its structure, featuring a terminal carboxylic acid and a bromoalkane, allows for the sequential or simultaneous conjugation to different functional groups on biomolecules. The carboxylic acid moiety can be readily coupled to primary amines, such as the side chain of lysine residues in proteins, through amide bond formation. The terminal bromine atom serves as a reactive handle for nucleophilic substitution, particularly with thiol groups found in cysteine residues. This dual reactivity makes this compound an ideal candidate for crosslinking proteins, creating antibody-drug conjugates (ADCs), and developing PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.[1][2]
This document provides detailed protocols for the use of this compound in bioconjugation, along with illustrative quantitative data and diagrams to guide researchers in their experimental design.
Data Presentation
The following tables summarize illustrative quantitative data for the bioconjugation of this compound to a model protein. This data is intended for guidance and optimization will be required for specific applications.
Table 1: Optimal Reaction Conditions for this compound Conjugation
| Parameter | Amine Coupling (via Carboxylic Acid) | Thiol Alkylation (via Bromoalkane) |
| pH | 6.0-7.5 | 7.5-8.5 |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Time | 1-4 hours | 4-12 hours |
| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | 20:1 to 100:1 |
Table 2: Illustrative Reaction Efficiency
| Conjugation Method | Target Residue | Illustrative Yield (%) |
| EDC/NHS-mediated coupling | Lysine | 60-80% |
| Nucleophilic Substitution | Cysteine | 70-90% |
Experimental Protocols
Protocol 1: Two-Step Bioconjugation to a Protein via Amine and Thiol Linkages
This protocol describes the sequential conjugation of this compound to a protein, first through its carboxylic acid group to lysine residues, and then through its bromo group to cysteine residues of a second protein or molecule.
Materials:
-
Protein #1 (containing accessible lysine residues)
-
Protein #2 (containing accessible cysteine residues) or other thiol-containing molecule
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[3][4]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[4]
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Thiolation Buffer: 50 mM Tris, 150 mM NaCl, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns
Procedure:
Step 1: Activation of this compound and Conjugation to Protein #1 (Amine Coupling)
-
Dissolve this compound in an organic solvent such as DMSO to prepare a stock solution (e.g., 100 mM).
-
Dissolve Protein #1 in Activation Buffer to a concentration of 1-10 mg/mL.
-
Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein #1 solution.
-
Add a 1.5-fold molar excess of EDC and NHS (relative to the this compound) to the protein-linker mixture.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. The resulting product is Protein #1 functionalized with 8-bromo-handles.
Step 2: Conjugation of Functionalized Protein #1 to Protein #2 (Thiol Alkylation)
-
Dissolve Protein #2 (or other thiol-containing molecule) in Thiolation Buffer. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Add the purified, 8-bromo-functionalized Protein #1 from Step 1 to the solution of Protein #2 in a desired molar ratio (e.g., 1:1 or 1:2).
-
Incubate the reaction for 4-12 hours at room temperature with gentle stirring. The reaction should be performed in the dark to minimize potential side reactions.
-
Monitor the progress of the conjugation using SDS-PAGE or mass spectrometry.
-
Purify the final protein-protein conjugate using size-exclusion chromatography or affinity chromatography to remove unreacted proteins.
Protocol 2: One-Pot Synthesis of a PROTAC using this compound as a Linker
This protocol provides a general workflow for the synthesis of a PROTAC molecule where this compound links a target protein-binding ligand and an E3 ligase ligand.[5]
Materials:
-
Target Protein Ligand with a free amine or thiol group.
-
E3 Ligase Ligand (e.g., a derivative of thalidomide or VHL ligand) with a free amine or thiol group.
-
This compound
-
EDC and NHS (for amine coupling)
-
A suitable base (e.g., DIPEA) for thiol alkylation
-
Anhydrous DMF or DMSO
-
HPLC for purification
Procedure:
-
Amide Bond Formation:
-
Dissolve the ligand with the free amine, this compound, EDC, and NHS in anhydrous DMF or DMSO.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the intermediate product (ligand-linker) by preparative HPLC.
-
-
Thioether Bond Formation:
-
Dissolve the purified intermediate from step 1 and the ligand with the free thiol in anhydrous DMF or DMSO.
-
Add a suitable base, such as DIPEA, to facilitate the reaction.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Mandatory Visualizations
Caption: Workflow for two-step protein bioconjugation using this compound.
Caption: Mechanism of Action for a PROTAC utilizing an this compound linker.
Caption: Hypothetical signaling pathway modulated by a protein-8-octanoic acid conjugate.
References
Application Notes and Protocols for the Synthesis of Fatty Acid Derivatives from 8-Bromooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of a variety of fatty acid derivatives starting from 8-bromooctanoic acid. This versatile building block, with its terminal bromine and carboxylic acid functionalities, offers a gateway to a wide range of derivatives with applications in drug development, chemical biology, and materials science.[1]
Introduction
This compound is a valuable bifunctional molecule that serves as a precursor for the synthesis of diverse fatty acid derivatives. The carboxylic acid group can be readily converted into esters and amides, while the terminal bromine atom allows for nucleophilic substitution reactions to introduce a variety of functional groups.[2] This dual reactivity makes it an ideal starting material for creating molecules with tailored properties for specific applications, including linkers for antibody-drug conjugates (ADCs), probes for studying biological processes, and potential therapeutic agents.[3]
Synthesis of Key this compound Derivatives
This section outlines the synthesis of several key derivatives of this compound. The following table summarizes the reaction conditions and yields for these transformations.
| Derivative | Reagents and Conditions | Yield (%) | Reference |
| Esters | |||
| Methyl 8-bromooctanoate | Methanol, H₂SO₄ (cat.), reflux, 5h | Not specified | [4] |
| Ethyl 8-bromooctanoate | Ethanol, H₂SO₄ (cat.), reflux, 3h | 98% | [5] |
| Amides | |||
| N-Aryl-8-bromooctanamide | Amine, Ethyl Acetoacetate, Potassium tert-butoxide (cat.), reflux | Not specified | [6] |
| Substitution of Bromine | |||
| 8-Aminooctanoic acid | 1. NaN₃, DMF; 2. H₂, Pd/C | Not specified | [7] |
| 8-Mercaptooctanoic acid | 1. Thiourea, Ethanol, reflux; 2. NaOH, H₂O, reflux | Not specified | [8] |
| 8-Azidooctanoic acid | Sodium azide, DMF, 60-80°C, 12-24h | High | General procedure |
| 8-Phenoxyoctanoic acid | Phenol, K₂CO₃, DMF, 80°C, 12h | Not specified | General Williamson Ether Synthesis |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 8-bromooctanoate (Esterification)
This protocol describes the acid-catalyzed esterification of this compound with ethanol.[5]
Materials:
-
This compound
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (e.g., 5.0 g, 22.4 mmol) in ethanol (100 mL), add a catalytic amount of concentrated sulfuric acid (e.g., 0.36 mL).
-
Heat the reaction mixture to reflux with stirring for 3 hours.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford ethyl 8-bromooctanoate as a clear oil.
Expected Yield: ~98%[5]
Protocol 2: Synthesis of N-Aryl-8-bromooctanamide (Amidation)
This protocol provides a general method for the synthesis of N-aryl amides from this compound, which first needs to be activated, for example, as an acyl chloride. A general procedure for the amidation of a related substrate is provided.[6]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Aryl amine (e.g., aniline, p-toluidine)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask, dissolve this compound in an excess of thionyl chloride. Reflux the mixture for 1-2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 8-bromooctanoyl chloride.
-
Amidation: Dissolve the crude 8-bromooctanoyl chloride in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve the aryl amine and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of 8-Azidooctanoic Acid (Azide Substitution)
This protocol describes the nucleophilic substitution of the bromide with azide to form a precursor for "click chemistry" applications. This is a general procedure adapted from similar reactions.[9]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in DMF in a round-bottom flask.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield 8-azidooctanoic acid.
Applications in Drug Development and Research
Derivatives of this compound have found numerous applications in the field of drug development and biomedical research.
8-Aminooctanoic Acid as a Linker in Targeted Drug Delivery
8-Aminooctanoic acid is a valuable linker used in the construction of antibody-drug conjugates (ADCs) and peptide-drug conjugates.[3][8] Its eight-carbon chain provides a flexible spacer between the targeting moiety (antibody or peptide) and the cytotoxic payload, which can be crucial for optimal efficacy and reduced steric hindrance.[8]
Caption: Workflow for the use of 8-aminooctanoic acid as a linker in an antibody-drug conjugate (ADC).
Fatty Acid Derivatives as Histone Deacetylase (HDAC) Inhibitors
Short-chain fatty acids and their derivatives are known to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation.[2][10] Dysregulation of HDACs is implicated in various cancers, making them an attractive target for therapeutic intervention.[1][11] Fatty acid-based HDAC inhibitors typically consist of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme.[11] Derivatives of this compound can be synthesized to incorporate these key pharmacophoric features.
Caption: Simplified signaling pathway of HDAC inhibition by fatty acid derivatives.
"Click Chemistry" for Bioconjugation
The synthesis of 8-azidooctanoic acid from this compound provides a valuable tool for "click chemistry," a powerful and versatile method for bioconjugation.[12][13] The azide group can readily and specifically react with a terminal alkyne in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage.[6] This allows for the efficient labeling of biomolecules with probes, such as fluorescent dyes or biotin, for various research applications.
Caption: Workflow for bioconjugation using 8-azidooctanoic acid via click chemistry.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. francis-press.com [francis-press.com]
- 4. Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. bioclone.net [bioclone.net]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 12. Click Chemistry [organic-chemistry.org]
- 13. Click chemistry - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Amide Coupling Reactions with 8-Bromooctanoic Acid and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and other biologically active molecules.[1][2] 8-Bromooctanoic acid is a versatile bifunctional building block, featuring a terminal carboxylic acid ripe for amidation and a terminal bromine atom that serves as a handle for subsequent nucleophilic substitution reactions.[3][4] This dual functionality makes it an attractive starting material in drug discovery for the development of linkers, probes, and novel chemical entities. These application notes provide detailed protocols for the coupling of this compound with various primary amines using common and efficient coupling reagents.
Core Concepts in Amide Coupling
Direct condensation of a carboxylic acid and a primary amine to form an amide bond is typically a slow and inefficient process, requiring high temperatures and resulting in a complex mixture. To achieve high yields under mild conditions, the carboxylic acid is activated in situ using a coupling reagent. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the primary amine.
Commonly employed coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[1][2] The choice of coupling reagent, solvent, and base is crucial for optimizing reaction efficiency and minimizing side reactions.
Data Presentation: Representative Amide Coupling Reactions
| Entry | Primary Amine | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzylamine | EDC, HOBt | DIPEA | DCM | 12 | RT | 92 |
| 2 | Aniline | EDC, HOBt | DIPEA | DMF | 16 | RT | 85 |
| 3 | Octylamine | EDC, HOBt | DIPEA | DCM | 12 | RT | 95 |
| 4 | Benzylamine | HATU | DIPEA | DMF | 4 | RT | 96 |
| 5 | Aniline | HATU | DIPEA | DMF | 6 | RT | 90 |
| 6 | Octylamine | HATU | DIPEA | DMF | 4 | RT | 98 |
Yields are for isolated, purified products. RT = Room Temperature
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
This protocol describes a general method for the coupling of this compound with a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) at room temperature, add the primary amine (1.0-1.2 eq).
-
Add HOBt (1.1-1.2 eq) and DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.1-1.2 eq) portion-wise over 5-10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for HATU Mediated Amide Coupling
This protocol outlines a general method for the rapid and efficient coupling of this compound with a primary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Materials:
-
This compound
-
Primary amine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1-0.5 M).
-
Add DIPEA (2.0-3.0 eq) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the primary amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Combine the organic extracts and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: General workflow for the amide coupling of this compound.
Caption: Simplified mechanism of carbodiimide-mediated amide bond formation.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. This compound, 17696-11-6 | BroadPharm [broadpharm.com]
- 4. nbinno.com [nbinno.com]
Application Notes and Protocols for Surface Functionalization with 8-Bromooctanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Functionalization of surfaces with bioactive molecules is a cornerstone of modern materials science, enabling advancements in biosensors, drug delivery systems, and tissue engineering. 8-Bromooctanoic acid is a versatile bifunctional molecule that can be used to create a reactive surface for the subsequent covalent attachment of a wide range of biomolecules. Its eight-carbon chain allows for the formation of self-assembled monolayers (SAMs) on suitable substrates, while the terminal bromine atom provides a reactive site for nucleophilic substitution or other coupling chemistries.
This document provides detailed protocols for the functionalization of gold and silicon oxide surfaces with this compound and subsequent modification for biological applications, such as cell adhesion studies.
Data Presentation
Quantitative characterization of the functionalized surface is critical to ensure successful monolayer formation and subsequent reactions. The following tables summarize representative data for well-characterized self-assembled monolayers of similar long-chain alkanoic acids and bromo-terminated molecules. It is important to note that the exact values for this compound monolayers should be determined experimentally.
Table 1: Representative Contact Angle Measurements for Surface Modifications
| Surface | Water Contact Angle (Advancing) | Reference |
| Bare Gold | ~30-40° | General Knowledge |
| Bare Silicon Oxide | < 20° | General Knowledge |
| Carboxylic Acid-Terminated SAM | 30-50° | [1] |
| Bromo-Terminated SAM | ~70-80° | [1] |
| Amine-Terminated SAM | 40-60° | [1] |
Table 2: Representative X-ray Photoelectron Spectroscopy (XPS) Data for Elemental Surface Composition (Atomic %)
| Surface | C 1s | O 1s | Au 4f / Si 2p | Br 3d | N 1s |
| Bare Gold | Adventitious C | Trace | ~100% | - | - |
| This compound on Oxide | High | High | Present | Present | - |
| Azide-Modified Surface | High | High | Present | Decreased | Present |
| Peptide-Immobilized Surface | High | High | Present | Decreased | Increased |
Table 3: Representative Ellipsometric Thickness of Self-Assembled Monolayers
| Monolayer | Expected Thickness (Å) | Notes |
| This compound | 10-15 Å | Estimated based on molecular length |
| Long-chain Alkanethiols (C11-C18) | 15-25 Å | Thickness is chain-length dependent |
Experimental Protocols
Protocol 1: Functionalization of Silicon Oxide Surfaces with this compound
This protocol describes the formation of a self-assembled monolayer of this compound on a silicon oxide surface. The carboxylic acid headgroup can form a stable ester linkage with the hydroxyl groups on the silicon oxide surface.
Materials:
-
Silicon wafers with a native oxide layer
-
This compound
-
Anhydrous toluene
-
Acetone, HPLC grade
-
Ethanol, absolute
-
Deionized water (18 MΩ·cm)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Nitrogen gas, high purity
Procedure:
-
Substrate Cleaning:
-
Cut silicon wafers to the desired size.
-
Sonicate the substrates sequentially in acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of high-purity nitrogen.
-
Activate the surface by immersing the substrates in piranha solution for 30 minutes at 80°C.
-
Rinse the substrates thoroughly with copious amounts of deionized water.
-
Dry the substrates again under a stream of nitrogen.
-
-
Monolayer Deposition:
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried silicon oxide substrates in the this compound solution.
-
Incubate at 60°C for 2-4 hours under a nitrogen atmosphere to prevent moisture contamination.
-
Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.
-
Sonicate the substrates in fresh toluene for 5 minutes.
-
Rinse with ethanol and dry under a stream of nitrogen.
-
Store the functionalized substrates in a desiccator.
-
Protocol 2: Subsequent Functionalization of the Bromo-Terminated Surface
This protocol details a two-step process to couple a biomolecule of interest (e.g., an alkyne-containing peptide) to the 8-bromo-functionalized surface via "click chemistry".
Step 2A: Nucleophilic Substitution to Create an Azide-Terminated Surface
Materials:
-
8-Bromo-functionalized substrates
-
Sodium azide (NaN₃) (CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with care.)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a 100 mM solution of sodium azide in anhydrous DMF.
-
Immerse the 8-bromo-functionalized substrates in the sodium azide solution.
-
Heat the reaction at 60-70°C for 12-24 hours under a nitrogen atmosphere.
-
Remove the substrates and rinse thoroughly with DMF, followed by deionized water, and then ethanol.
-
Dry the azide-functionalized substrates under a stream of nitrogen.
Step 2B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
Materials:
-
Azide-functionalized substrates
-
Alkyne-modified biomolecule (e.g., RGD peptide with a terminal alkyne)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended to protect the biomolecule)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a solution of the alkyne-modified biomolecule in PBS. The concentration will depend on the specific biomolecule (typically in the µM to mM range).
-
Prepare fresh stock solutions of CuSO₄ (100 mM in water) and sodium ascorbate (500 mM in water).
-
In a reaction vessel, add the biomolecule solution.
-
If using, add TBTA to the reaction mixture (final concentration ~100 µM).
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
Add the sodium ascorbate solution to a final concentration of 5 mM. The solution should turn a pale yellow, indicating the reduction of Cu(II) to Cu(I).
-
Immerse the azide-functionalized substrates in the reaction mixture.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Remove the substrates and rinse extensively with PBS and then deionized water.
-
Dry the biomolecule-functionalized substrates under a stream of nitrogen.
Protocol 3: Cell Adhesion Assay
This protocol provides a general method for assessing cell adhesion on the newly functionalized surfaces.
Materials:
-
Biomolecule-functionalized substrates
-
Control substrates (e.g., tissue culture plastic, unfunctionalized surfaces)
-
Cell line of interest (e.g., fibroblasts, endothelial cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Calcein AM or other viability stain
-
Fluorescence microscope
Procedure:
-
Sterilize the functionalized and control substrates by UV irradiation for 30 minutes.
-
Place the sterile substrates into the wells of a sterile multi-well cell culture plate.
-
Harvest cells using trypsin-EDTA and resuspend in complete culture medium to a known concentration.
-
Seed the cells onto the substrates at a desired density (e.g., 10,000 cells/cm²).
-
Incubate the cells under standard cell culture conditions (37°C, 5% CO₂) for the desired time period (e.g., 4, 24, 48 hours).
-
After incubation, gently wash the substrates with warm PBS to remove non-adherent cells.
-
Stain the adherent cells with a viability stain such as Calcein AM according to the manufacturer's instructions.
-
Visualize and quantify the number of adherent cells using a fluorescence microscope. Cell spreading and morphology can also be assessed.
Visualizations
Experimental Workflow
Caption: Experimental workflow for surface functionalization and cell adhesion studies.
Integrin Signaling Pathway in Cell Adhesion
Caption: Simplified integrin signaling cascade upon binding to an RGD-functionalized surface.
References
Application of 8-Bromooctanoic Acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 8-bromooctanoic acid as a versatile bifunctional linker in the development of targeted drug delivery systems. This document includes its primary applications, detailed experimental protocols, illustrative data, and visualizations of relevant pathways and workflows.
Introduction
This compound is a valuable building block in the design of complex drug delivery constructs due to its bifunctional nature. It possesses a terminal carboxylic acid and a terminal bromine atom, allowing for orthogonal conjugation strategies. The carboxylic acid can be readily coupled to amine-containing molecules (such as proteins, peptides, or amine-functionalized nanoparticles) via amide bond formation. The alkyl bromide serves as a reactive handle for nucleophilic substitution, enabling attachment to thiol or amine groups on a payload or targeting ligand. This dual reactivity makes it a suitable linker for creating a stable connection between a therapeutic agent and a targeting moiety or a nanoparticle carrier.
Key Applications
The primary applications of this compound in targeted drug delivery include:
-
Linker for Proteolysis Targeting Chimeras (PROTACs): this compound can be used in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific proteins.[1] For instance, it has been utilized as a linker in the synthesis of a PROTAC designed to degrade Cytochrome P450 1B1 (CYP1B1), a protein overexpressed in various cancers.[1]
-
Surface Functionalization of Nanoparticles: The carboxylic acid group of this compound can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) to introduce a reactive handle for further conjugation. This allows for the subsequent attachment of targeting ligands or therapeutic payloads.
-
Component of Antibody-Drug Conjugates (ADCs): The bifunctional nature of this compound allows it to act as a linker connecting a cytotoxic drug to a monoclonal antibody. The antibody directs the conjugate to cancer cells, and upon internalization, the drug is released.
Data Presentation
The following tables provide illustrative quantitative data for nanoparticle drug delivery systems. These are representative examples to demonstrate data presentation and are not specific to systems using an this compound linker due to the lack of available specific data in the literature.
Table 1: Illustrative Physicochemical Characterization of Functionalized Nanoparticles
| Nanoparticle Formulation | Mean Diameter (nm) ± SD | Polydispersity Index (PDI) | Zeta Potential (mV) ± SD |
| Unfunctionalized Nanoparticles | 150.2 ± 3.5 | 0.15 ± 0.02 | -25.3 ± 1.8 |
| This compound Functionalized NPs | 155.8 ± 4.1 | 0.17 ± 0.03 | -30.1 ± 2.1 |
| Drug-Targeting Ligand Conjugated NPs | 165.3 ± 5.2 | 0.19 ± 0.02 | -22.5 ± 1.5 |
Table 2: Illustrative Drug Loading and In Vitro Release Characteristics
| Nanoparticle Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) | Cumulative Drug Release at 24h (pH 7.4) (%) | Cumulative Drug Release at 24h (pH 5.5) (%) |
| Drug-Loaded Nanoparticles | 10.5 | 85.2 | 15.3 | 65.8 |
Experimental Protocols
The following are detailed, representative protocols for the application of this compound in targeted drug delivery systems. These are generalized methods and require optimization for specific molecules and nanoparticles.
Protocol 1: Surface Functionalization of Amine-Modified Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to the surface of nanoparticles that have primary amine groups, using carbodiimide chemistry.
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA-PEG-NH2 nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dimethylformamide (DMF)
-
Dialysis membrane (MWCO appropriate for the nanoparticles)
-
Lyophilizer
Procedure:
-
Activation of this compound: a. Dissolve this compound (1.5 eq. to amine groups on nanoparticles) in a minimal amount of DMF. b. Add EDC (2 eq.) and NHS (2.5 eq.) to the solution. c. Stir the reaction mixture at room temperature for 4 hours in the dark to activate the carboxylic acid group.
-
Conjugation to Nanoparticles: a. Disperse the amine-functionalized nanoparticles in MES buffer (0.1 M, pH 6.0). b. Add the activated this compound solution dropwise to the nanoparticle suspension while stirring. c. Allow the reaction to proceed for 12-18 hours at room temperature with continuous stirring.
-
Purification: a. Transfer the reaction mixture to a dialysis membrane. b. Dialyze against deionized water for 48 hours with frequent water changes to remove unreacted reagents. c. Collect the purified this compound-functionalized nanoparticles.
-
Characterization: a. Freeze-dry a small aliquot of the nanoparticle suspension for characterization. b. Confirm the successful conjugation using techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the appearance of the amide bond peak. c. Characterize the size, polydispersity index, and zeta potential of the functionalized nanoparticles using Dynamic Light Scattering (DLS).
Protocol 2: Synthesis of a PROTAC using an this compound Linker
This protocol provides a general method for the synthesis of a PROTAC, where this compound links a target protein ligand (with a nucleophilic group, e.g., an amine or thiol) and an E3 ligase ligand (with an amine group).
Materials:
-
Target protein ligand with a free amine or thiol group (e.g., a CYP1B1 inhibitor)
-
E3 ligase ligand with a free amine group (e.g., pomalidomide derivative)
-
This compound
-
EDC and NHS
-
Potassium carbonate (K₂CO₃) or another suitable base
-
DMF as a solvent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Step A: Conjugation of this compound to the E3 Ligase Ligand a. Activate the carboxylic acid of this compound with EDC and NHS as described in Protocol 1, Step 1. b. In a separate flask, dissolve the E3 ligase ligand with a free amine group in DMF. c. Add the activated this compound solution to the E3 ligase ligand solution. d. Stir the reaction at room temperature for 12-18 hours. e. Work-up the reaction by diluting with water and extracting with an organic solvent like DCM. Wash the organic layer with saturated sodium bicarbonate and brine, then dry over anhydrous Na₂SO₄. f. Purify the product (E3 ligase ligand-linker intermediate) by silica gel chromatography.
-
Step B: Conjugation of the Target Protein Ligand to the Intermediate a. Dissolve the purified E3 ligase ligand-linker intermediate from Step A in DMF. b. Add the target protein ligand (with a free amine or thiol group) and a base such as K₂CO₃. c. Heat the reaction mixture (e.g., to 60-80 °C) and stir for 24-48 hours, monitoring the reaction by TLC or LC-MS. d. After completion, perform an aqueous work-up similar to Step A(e). e. Purify the final PROTAC molecule by preparative HPLC.
-
Characterization: a. Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). b. Assess the purity by analytical HPLC.
Mandatory Visualizations
Signaling Pathway
References
Application Notes and Protocols: Synthesis of 8-Mercaptooctanoic Acid from 8-Bromooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 8-mercaptooctanoic acid, a valuable bifunctional molecule used in various scientific and pharmaceutical applications. The synthesis is achieved through a reliable two-step process starting from 8-bromooctanoic acid. The methodology involves the formation of an intermediate isothiouronium salt, followed by alkaline hydrolysis to yield the desired product. This document outlines the reaction mechanism, provides a detailed step-by-step protocol, and includes tables with quantitative data and characterization details.
Introduction
8-Mercaptooctanoic acid is a versatile chemical compound featuring both a terminal thiol group and a carboxylic acid functionality. This unique structure makes it an ideal linker molecule in various applications, including the functionalization of nanoparticles, self-assembled monolayers (SAMs) on gold surfaces, and the synthesis of bioactive conjugates. The synthesis from this compound via a thiouronium salt intermediate is a common and efficient method. This process is advantageous due to the use of readily available and inexpensive reagents, such as thiourea, and generally provides good yields.
Reaction Mechanism
The synthesis of 8-mercaptooctanoic acid from this compound proceeds through a two-step mechanism:
-
Nucleophilic Substitution: The sulfur atom of thiourea, a potent nucleophile, attacks the electrophilic carbon atom of the carbon-bromine bond in this compound. This SN2 reaction results in the displacement of the bromide ion and the formation of a stable S-(7-carboxyheptyl)isothiouronium bromide intermediate.
-
Alkaline Hydrolysis: The isothiouronium salt is subsequently hydrolyzed under basic conditions. The hydroxide ions attack the central carbon of the isothiouronium group, leading to the formation of urea and the desired 8-mercaptooctanoate. Acidification of the reaction mixture then protonates the carboxylate and thiolate groups to yield the final product, 8-mercaptooctanoic acid.
Experimental Protocols
Materials and Equipment
-
This compound (≥97% purity)
-
Thiourea (≥99% purity)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol, absolute
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH meter or pH paper
Protocol 1: Synthesis of S-(7-Carboxyheptyl)isothiouronium Bromide (Intermediate)
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (44.8 mmol) of this compound and 3.76 g (49.4 mmol) of thiourea in 100 mL of ethanol.
-
Heat the reaction mixture to reflux with continuous stirring.
-
Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a white solid, which is the crude S-(7-carboxyheptyl)isothiouronium bromide. This intermediate can be used in the next step without further purification.
Protocol 2: Synthesis of 8-Mercaptooctanoic Acid
-
To the round-bottom flask containing the crude S-(7-carboxyheptyl)isothiouronium bromide, add a solution of 8.0 g (200 mmol) of sodium hydroxide in 100 mL of deionized water.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
Cool the reaction mixture to room temperature in an ice bath.
-
Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood as hydrogen sulfide may be evolved.
-
The acidic solution will become cloudy with the precipitation of the crude product.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash them with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 8-mercaptooctanoic acid as a yellowish oil or a low-melting solid.
Purification
The crude 8-mercaptooctanoic acid can be purified by vacuum distillation or by recrystallization from a suitable solvent such as a mixture of hexane and ethyl acetate.
Data Presentation
Table 1: Reagent and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| This compound | C₈H₁₅BrO₂ | 223.11 | 17696-11-6 | ≥97% |
| Thiourea | CH₄N₂S | 76.12 | 62-56-6 | ≥99% |
| 8-Mercaptooctanoic Acid | C₈H₁₆O₂S | 176.28 | 74328-61-3 | >95% (after purification) |
Table 2: Representative Reaction Parameters and Yield
| Parameter | Value |
| Step 1: Isothiouronium Salt Formation | |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 6-8 hours |
| Step 2: Alkaline Hydrolysis | |
| Base | Sodium Hydroxide |
| Reaction Temperature | Reflux (~100 °C) |
| Reaction Time | 4-6 hours |
| Overall Yield | |
| Expected Yield | 75-85% |
Table 3: Characterization of 8-Mercaptooctanoic Acid
| Property | Value |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | 145-148 °C at 2 mmHg |
| Melting Point | 39-42 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 11.5-12.0 (br s, 1H, -COOH), 2.52 (q, J=7.4 Hz, 2H, -CH₂-SH), 2.35 (t, J=7.5 Hz, 2H, -CH₂-COOH), 1.55-1.70 (m, 4H), 1.30-1.45 (m, 5H, includes -SH proton) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 180.1, 34.0, 33.8, 28.9, 28.3, 24.6, 24.5 |
| IR (neat, cm⁻¹) | 2920, 2850 (C-H), 2560 (S-H), 1710 (C=O), 1460, 1290 |
Mandatory Visualizations
Application Notes and Protocols for Nucleophilic Substitution Reactions of 8-Bromooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for various nucleophilic substitution reactions of 8-bromooctanoic acid. This versatile building block is crucial in the synthesis of a wide range of compounds, particularly in the development of therapeutic agents and drug delivery systems. The following sections detail the reaction mechanisms, experimental protocols, and quantitative data for the substitution of the bromine atom with various nucleophiles.
Introduction to Nucleophilic Substitution on this compound
Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an aliphatic carbon atom. In the case of this compound, the bromine atom serves as an excellent leaving group, and the C8 carbon is the electrophilic center susceptible to nucleophilic attack. These reactions typically proceed via an S(_N)2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. The general scheme for this reaction is depicted below.
Data Presentation: A Comparative Overview of Nucleophilic Substitution Reactions
The following table summarizes the quantitative data for the nucleophilic substitution reactions of this compound with various nucleophiles. This allows for a direct comparison of reaction conditions and yields.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Product |
| Azide | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | 60-70 | 12-24 | >90 | 8-Azidooctanoic Acid |
| Amine | Ammonia (NH₃) | Not specified | Not specified | Not specified | Not specified | 8-Aminooctanoic Acid |
| Thiol | Thiourea & NaOH | Ethanol/Water | Reflux | 4 | 85 | 8-Mercaptooctanoic Acid |
| Alkoxide | Sodium Methoxide (NaOMe) | Methanol | Reflux | 3 | 98 (for ester) | Methyl 8-methoxyoctanoate |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the data table.
Protocol 1: Synthesis of 8-Azidooctanoic Acid via Azide Substitution
This protocol describes the synthesis of 8-azidooctanoic acid, a valuable intermediate for the introduction of an amine group or for use in click chemistry.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in DMF.
-
To this solution, add sodium azide (1.5 equivalents).
-
Heat the reaction mixture to a temperature between 60-70 °C.
-
Stir the mixture vigorously for 12-24 hours. The progress of the reaction should be monitored periodically using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-azidooctanoic acid.
Safety Note: Sodium azide is highly toxic and can be explosive, especially upon heating or in contact with certain metals. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
Protocol 2: Synthesis of 8-Aminooctanoic Acid
8-Aminooctanoic acid is a key intermediate in the synthesis of the oral drug absorption enhancer Salcaprozate Sodium (SNAC).
Materials:
-
This compound
-
Ammonia (aqueous solution)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
A solution of this compound in ethanol is treated with an excess of aqueous ammonia.
-
The reaction mixture is stirred at room temperature for an extended period or gently heated to accelerate the reaction.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent and excess ammonia are removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted with HCl to precipitate the product.
-
The crude 8-aminooctanoic acid can be purified by recrystallization.
Protocol 3: Synthesis of 8-Mercaptooctanoic Acid via Thiourea
This method provides a reliable route to 8-mercaptooctanoic acid, which is useful for self-assembled monolayers on gold surfaces.
Materials:
-
This compound
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of this compound (1 equivalent) and thiourea (1.1 equivalents) in ethanol/water is heated to reflux for 4 hours.
-
A solution of sodium hydroxide (3 equivalents) in water is then added, and the mixture is refluxed for an additional 2 hours to hydrolyze the intermediate isothiouronium salt.
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
The aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is acidified with concentrated HCl to a pH of 1-2, leading to the precipitation of 8-mercaptooctanoic acid.
-
The product is collected by filtration, washed with cold water, and dried under vacuum. The reported yield for this procedure is approximately 85%.
Protocol 4: Synthesis of Methyl 8-Methoxyoctanoate via Alkoxide Substitution
This protocol describes a Williamson ether synthesis to produce the methyl ester of 8-methoxyoctanoic acid.
Materials:
-
Ethyl 8-bromooctanoate
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄) - for esterification of the final product if starting from the acid.
Procedure for Esterification of this compound (if necessary):
-
To a solution of this compound (1 equivalent) in ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for 3 hours.
-
Cool the reaction mixture to room temperature and wash with water, saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain ethyl 8-bromooctanoate (yield ~98%).[1]
Procedure for Williamson Ether Synthesis:
-
Dissolve ethyl 8-bromooctanoate (1 equivalent) in methanol.
-
Add a solution of sodium methoxide in methanol (1.1 equivalents).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a mild acid.
-
Remove the methanol under reduced pressure.
-
Take up the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl 8-methoxyoctanoate.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the application of this compound derivatives.
Caption: General workflow for the synthesis of 8-substituted octanoic acid derivatives.
Caption: Synthesis workflow of Salcaprozate Sodium (SNAC) from this compound.
References
Application Notes and Protocols: Synthesis of PROTAC Linkers Using 8-Bromooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful therapeutic modality for targeted protein degradation.[1] These molecules function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects these two ligands.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1]
Alkyl chains are a common and synthetically accessible motif used in PROTAC linkers.[4] 8-Bromooctanoic acid is a versatile building block for constructing PROTACs with an eight-carbon alkyl linker. Its bifunctional nature, possessing a terminal carboxylic acid and a primary alkyl bromide, allows for sequential and controlled conjugation to the POI and E3 ligase ligands. The carboxylic acid can be readily coupled to an amine-containing ligand through standard amide bond formation, while the alkyl bromide can react with a nucleophilic group, such as a phenol or an amine, on the other ligand.[5]
This document provides detailed application notes and experimental protocols for the synthesis of PROTAC linkers and final PROTAC molecules utilizing this compound.
Core Concepts and Signaling Pathways
PROTACs operate by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). The E3 ligase ligand component of the PROTAC recruits an E3 ubiquitin ligase, which in turn facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. Polyubiquitination of the target protein marks it for recognition and degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.
Experimental Protocols
The following protocols describe a general synthetic route for constructing a PROTAC using this compound. This example assumes the E3 ligase ligand contains a primary or secondary amine for amide coupling and the POI ligand possesses a phenolic hydroxyl group for nucleophilic substitution.
Protocol 1: Amide Coupling of this compound to an E3 Ligase Ligand
This protocol describes the formation of an amide bond between the carboxylic acid of this compound and an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).
Materials:
-
This compound
-
Amine-containing E3 ligase ligand (e.g., 4-aminopomalidomide)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add this compound (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the E3 ligase ligand-linker intermediate.
Protocol 2: Nucleophilic Substitution to form the Final PROTAC
This protocol describes the alkylation of a phenolic hydroxyl group on the POI ligand with the bromo-functionalized E3 ligase ligand-linker intermediate.
Materials:
-
E3 ligase ligand-linker-Br intermediate (from Protocol 1)
-
Phenol-containing POI ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous DMF or Acetonitrile (ACN)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reverse-phase preparatory HPLC system
Procedure:
-
In a clean, dry round-bottom flask, dissolve the phenol-containing POI ligand (1.0 eq) and the E3 ligase ligand-linker-Br intermediate (1.2 eq) in anhydrous DMF or ACN.
-
Add K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq) to the mixture.
-
Stir the reaction at 60-80 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparatory HPLC to obtain the final PROTAC molecule.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of a PROTAC using an this compound linker. The data is based on typical yields and purities observed in similar PROTAC syntheses.
Table 1: Summary of Synthetic Step Yields
| Step | Reaction | Starting Materials | Product | Typical Yield (%) |
| 1 | Amide Coupling | This compound, Amine-E3 Ligand | E3 Ligand-Linker-Br | 60-85 |
| 2 | Nucleophilic Substitution | E3 Ligand-Linker-Br, Phenol-POI Ligand | Final PROTAC | 40-70 |
Table 2: Characterization of the Final PROTAC
| Analysis | Method | Specification | Result |
| Purity | Analytical HPLC | >95% | 98.5% |
| Identity | High-Resolution Mass Spectrometry (HRMS) | Calculated m/z | Observed m/z within 5 ppm |
| Structure | ¹H and ¹³C NMR | Conforms to expected structure | Conforms |
Characterization of the Final PROTAC
The final PROTAC molecule should be thoroughly characterized to confirm its identity, purity, and structural integrity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to monitor reaction progress and to assess the purity of the final compound.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized PROTAC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final PROTAC and to ensure the absence of significant impurities.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs with alkyl linkers. The straightforward and well-established chemical transformations of its carboxylic acid and alkyl bromide functionalities allow for the efficient and modular construction of these complex heterobifunctional molecules. The protocols and data presented in this application note provide a solid foundation for researchers to design and synthesize novel PROTACs for targeted protein degradation. Careful purification and thorough characterization of the final products are crucial for obtaining reliable biological data.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. explorationpub.com [explorationpub.com]
- 4. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. This compound, 17696-11-6 | BroadPharm [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromooctanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-bromooctanoic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on common synthesis routes.
Route 1: Hydrolysis of Ethyl 8-Bromooctanoate
This is a high-yielding and common final step in several synthetic pathways to obtain this compound.
Question: My yield of this compound from the hydrolysis of ethyl 8-bromooctanoate is significantly lower than the reported 97%. What are the possible causes and solutions?
Answer:
Low yields in the hydrolysis of ethyl 8-bromooctanoate can stem from several factors. Below is a troubleshooting table and a workflow to help you identify and resolve the issue.
Troubleshooting Common Issues in Ethyl 8-Bromooctanoate Hydrolysis
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has proceeded for the recommended duration (e.g., 5 hours at 0°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material. |
| - Temperature Control: Maintain the reaction temperature at 0°C. Higher temperatures can potentially lead to side reactions, although this specific reaction is fairly robust. | |
| - Insufficient Base: Use the correct molar equivalent of sodium hydroxide (NaOH). Ensure the concentration of your NaOH solution is accurate. | |
| Product Loss During Workup | - Incomplete Extraction: Perform the extraction with ethyl acetate multiple times (e.g., 3 x 10 mL for a 1g scale reaction) to ensure all the product is transferred to the organic phase.[1] |
| - Improper pH Adjustment: After acidification with HCl, ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the carboxylate, making it soluble in the organic solvent. | |
| - Emulsion Formation: If an emulsion forms during extraction, adding a small amount of brine can help to break it. | |
| Purity of Starting Material | - Ester Quality: Ensure the ethyl 8-bromooctanoate starting material is pure. Impurities can interfere with the reaction and complicate purification. |
Experimental Workflow for Hydrolysis of Ethyl 8-Bromooctanoate
References
Technical Support Center: Functionalization of 8-Bromooctanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-bromooctanoic acid. The information is designed to help overcome common challenges and side reactions encountered during its functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
This compound is a bifunctional molecule, offering two primary sites for chemical modification: the carboxylic acid group and the terminal alkyl bromide.[1] This dual reactivity allows for a wide range of synthetic transformations, making it a versatile building block in organic synthesis.
Q2: What are the most common functionalization reactions for this compound?
The most common reactions involve:
-
Carboxylic Acid Functionalization: Esterification to form esters and amidation to form amides.
-
Alkyl Bromide Functionalization: Nucleophilic substitution to replace the bromide with other functional groups (e.g., amines, azides, thiols).
Q3: What is the main competing reaction when performing nucleophilic substitution on the alkyl bromide?
The primary competing reaction is elimination (dehydrobromination) to form an alkene (oct-7-enoic acid).[2][3][4] The reaction conditions play a crucial role in determining the ratio of substitution to elimination products.
Q4: Can intramolecular cyclization occur with this compound?
Yes, intramolecular reactions are possible. Under certain conditions, the carboxylic acid (or its carboxylate form) can act as an internal nucleophile, attacking the carbon bearing the bromine to form a nine-membered lactone (oxecane-2-one). However, the formation of larger rings like this is often less favorable than intermolecular reactions. More commonly, if the bromine is substituted by a hydroxyl group, the resulting 8-hydroxyoctanoic acid can undergo intramolecular esterification to form the lactone, especially under acidic conditions.[5][6]
Troubleshooting Guides
Functionalization of the Carboxylic Acid Group
Problem: Low Yield of the Desired Ester
| Possible Cause | Suggested Solution |
| Equilibrium not shifted towards products: Fischer esterification is a reversible reaction.[5][7][8] | - Use a large excess of the alcohol to drive the equilibrium forward.- Remove water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.[7][8] |
| Insufficient catalyst: The reaction is acid-catalyzed. | - Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used.[7] |
| Steric hindrance: A bulky alcohol or steric hindrance near the carboxylic acid can slow the reaction. | - Increase the reaction time and/or temperature.- Consider using a more reactive derivative of the carboxylic acid, such as an acyl chloride. |
| Side reactions: Dehydration of a sensitive alcohol or formation of an anhydride from the carboxylic acid.[9] | - Use milder reaction conditions (lower temperature).- Choose an alcohol that is not prone to dehydration. |
Problem: Presence of Impurities in the Product
| Possible Cause | Suggested Solution |
| Unreacted this compound: Incomplete reaction. | - Drive the reaction to completion using the methods described above.- Purify the product using column chromatography or distillation.- During workup, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid. |
| Anhydride formation: Two molecules of this compound react to form an anhydride. | - This is more likely at higher temperatures. Use the minimum effective temperature.- Anhydrides are generally more reactive than esters and can be hydrolyzed back to the acid during aqueous workup. |
Problem: Low Yield of the Desired Amide
| Possible Cause | Suggested Solution |
| Hydrolysis of activated ester: The O-acylisourea intermediate formed by EDC is susceptible to hydrolysis, especially in aqueous solutions.[10] | - Add N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to form a more stable NHS-ester intermediate.[10] - Perform the reaction in an appropriate buffer, typically at a pH between 4.5 and 6.0 for the activation step.[11] |
| Inactive EDC: EDC is moisture-sensitive and can degrade over time. | - Use fresh, high-quality EDC and store it under anhydrous conditions. |
| Incorrect pH: The reaction is pH-sensitive. The activation of the carboxylic acid is most efficient at a slightly acidic pH, while the coupling with the amine is favored at a slightly basic pH (around 7.2-8.5).[11][12] | - Perform a two-step reaction: activate the carboxylic acid at pH 4.5-6.0, then add the amine and adjust the pH to 7.2-8.5. |
| Side reactions of the amine: The amine may react with the coupling reagent. | - The order of addition is crucial. It is generally best to activate the carboxylic acid with EDC/NHS first, before adding the amine.[11] |
Problem: Presence of Urea Byproduct in the Final Product
| Possible Cause | Suggested Solution |
| Formation of N-acylurea: The activated O-acylisourea intermediate can rearrange to a more stable N-acylurea, which does not react with the amine. | - The addition of NHS minimizes this side reaction by rapidly converting the O-acylisourea to the NHS ester. |
| EDC-urea byproduct: The reaction of EDC generates a urea derivative.[13][14] | - If using EDC, the resulting urea is water-soluble and can be removed during the aqueous workup.[15][16] If using a non-water-soluble carbodiimide like DCC, the urea byproduct is insoluble in most organic solvents and can be removed by filtration.[14] |
Functionalization of the Alkyl Bromide Group
Problem: Formation of Elimination Product (oct-7-enoic acid)
| Possible Cause | Suggested Solution |
| Reaction conditions favor elimination: High temperatures, strong and bulky bases, and alcoholic solvents promote elimination over substitution.[2][3][4] | - Temperature: Use lower reaction temperatures.[3][17] - Base/Nucleophile: Use a weaker, less sterically hindered base/nucleophile. For example, for amination, using ammonia or an azide followed by reduction is preferable to using a bulky secondary amine if elimination is a concern. - Solvent: Use a polar aprotic solvent (e.g., acetone, DMF, DMSO) or an aqueous solution, as these favor substitution.[2][3] |
Quantitative Data Summary (General Trends)
| Factor | Favors Substitution (SN2) | Favors Elimination (E2) |
| Temperature | Low | High[2][4] |
| Base/Nucleophile | Weak, non-bulky | Strong, bulky[17] |
| Solvent | Polar aprotic (e.g., Acetone, DMSO), Aqueous[2] | Alcoholic (e.g., Ethanol)[2][3][4] |
| Concentration | Lower concentration of base | Higher concentration of base[2][4] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Ethanol
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid (or other acid catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in a large excess of absolute ethanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid).
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.[18]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 8-bromooctanoate.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Protocol 2: Amidation of this compound with a Primary Amine using EDC/NHS
Materials:
-
This compound
-
Primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or triethylamine (TEA) (if the amine is a salt)
-
0.1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the solution.
-
Stir the mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to form the NHS-activated ester.
-
In a separate flask, dissolve the primary amine (1 equivalent) in DCM or DMF. If the amine is a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like DIPEA or TEA.
-
Add the amine solution to the activated ester solution and stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.1 M HCl (to remove unreacted amine and base), saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathways for the functionalization of this compound.
Caption: Conditions favoring substitution vs. elimination.
References
- 1. nbinno.com [nbinno.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. peptide.com [peptide.com]
- 15. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. quora.com [quora.com]
- 18. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
Purification techniques for 8-Bromooctanoic acid post-synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 8-Bromooctanoic acid post-synthesis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound after synthesis?
A1: Common impurities can include unreacted starting materials such as octanoic acid or 1,6-dibromohexane, depending on the synthetic route. Other potential impurities are di-acylated byproducts, residual solvents from the work-up (e.g., ethyl acetate), and inorganic salts from neutralization or washing steps.[1] If sulfuric acid is used in the synthesis, oxidation of HBr to bromine can occur, leading to colored impurities.
Q2: What are the primary methods for purifying this compound?
A2: The most common and effective purification techniques for this compound are:
-
Distillation under reduced pressure: This method is effective for separating the product from non-volatile impurities and is often used to achieve high purity.[1]
-
Recrystallization: This technique is useful for removing both more soluble and less soluble impurities.
-
Column Chromatography: This is a versatile method for separating the desired product from closely related impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to identify the compound and determine its purity by integrating the signals of the product against those of known impurities or a calibrated internal standard.[2][3][4]
-
Melting Point Analysis: A sharp melting point range close to the literature value (35-37 °C) is indicative of high purity.[5]
Troubleshooting Guides
Recrystallization
Problem 1: My this compound "oils out" instead of crystallizing.
-
Possible Cause: The compound is coming out of solution above its melting point. This can be due to a high concentration of impurities depressing the melting point, or the solvent having too high of a boiling point. Long-chain carboxylic acids are also prone to oiling out.
-
Solutions:
-
Add more solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Use a different solvent or solvent system: A lower boiling point solvent or a solvent pair (e.g., hexane/ethyl acetate) might be more effective.
-
Scratch the inside of the flask: Use a glass rod to create nucleation sites.
-
Seed the solution: Add a small crystal of pure this compound to induce crystallization.
-
Problem 2: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated, meaning too much solvent was used.
-
Solutions:
-
Evaporate some solvent: Gently heat the solution to remove some of the solvent, then allow it to cool again.
-
Induce crystallization: Try scratching the flask or adding a seed crystal.
-
Use an anti-solvent: If the compound is highly soluble in the chosen solvent, you can try adding a miscible solvent in which the compound is insoluble (an anti-solvent) dropwise until the solution becomes cloudy, then heat until it is clear again and allow to cool slowly.
-
Problem 3: The yield of recrystallized product is very low.
-
Possible Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or product was lost during transfer.
-
Solutions:
-
Minimize the amount of hot solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude product.
-
Ensure adequate cooling: Cool the solution in an ice bath for a sufficient amount of time to maximize crystal formation.
-
Minimize washing: Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Recover product from the mother liquor: The filtrate can be concentrated and a second crop of crystals can be collected.
-
Column Chromatography
Problem 1: this compound is not moving down the silica gel column.
-
Possible Cause: The mobile phase is not polar enough to elute the acidic and relatively polar this compound.
-
Solutions:
-
Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
Add an acid to the mobile phase: Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to protonate the carboxylic acid, reducing its interaction with the silica gel and improving elution.[6]
-
Problem 2: The separation of this compound from impurities is poor.
-
Possible Cause: The chosen mobile phase does not provide sufficient resolution between the product and impurities.
-
Solutions:
-
Optimize the mobile phase: Perform small-scale trials using Thin Layer Chromatography (TLC) to identify a solvent system that gives good separation between your product and the impurities.
-
Use a less polar mobile phase initially: Start with a less polar solvent system to allow the less polar impurities to elute first, then gradually increase the polarity to elute the this compound.
-
Ensure proper column packing: An improperly packed column with air bubbles or cracks will lead to poor separation.
-
Problem 3: The collected fractions are still impure.
-
Possible Cause: The fractions were too large, or the elution of different compounds overlapped.
-
Solutions:
-
Collect smaller fractions: This will allow for better isolation of the pure compound.
-
Analyze fractions by TLC: Check the purity of each fraction by TLC before combining them.
-
Re-chromatograph the impure fractions: If a significant amount of mixed fractions is obtained, they can be combined, the solvent evaporated, and the residue re-purified by column chromatography.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Distillation (Reduced Pressure) | >98% | - Effective for removing non-volatile impurities.- Can handle larger quantities. | - Requires specialized equipment.- Not effective for separating compounds with similar boiling points. |
| Recrystallization | 95-99% | - Good for removing small amounts of impurities.- Relatively simple setup. | - Yield can be lower due to solubility in the mother liquor.- May require optimization of solvent system. |
| Column Chromatography | >99% | - High resolution for separating closely related compounds.- Versatile for a wide range of impurities. | - Can be time-consuming and labor-intensive.- Requires larger volumes of solvent. |
Note: The purity achieved can vary depending on the initial purity of the crude product and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: Purification by Distillation under Reduced Pressure
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.
-
Charging the Flask: Place the crude this compound in the distillation flask. Add a magnetic stir bar or boiling chips.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collection: Collect the fraction that distills at the expected boiling point of this compound (approximately 147-150 °C at 2 mmHg).
-
Analysis: Analyze the purity of the collected fraction using GC-MS or NMR.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on solubility tests, hexane or a hexane/ethyl acetate mixture is a good starting point. The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude this compound until it is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Check the purity by melting point analysis and/or NMR.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Use silica gel (e.g., 230-400 mesh) as the stationary phase.
-
Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution:
-
Start with a non-polar mobile phase (e.g., 100% hexane) to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A gradient of 0% to 20% ethyl acetate in hexane is a good starting point.
-
To improve the elution of the acidic product, 0.5-1% acetic acid can be added to the mobile phase.
-
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure.
-
Analysis: Confirm the purity of the final product by NMR or GC-MS.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization.
References
- 1. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 2. This compound(17696-11-6) 1H NMR spectrum [chemicalbook.com]
- 3. This compound | C8H15BrO2 | CID 548275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 97% - 17696-11-6 - Manufacturers & Suppliers in India [ottokemi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 8-Bromooctanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 8-Bromooctanoic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
A1: this compound is characterized as being only slightly or sparingly soluble in water.[1][2][3][4][5] Its long eight-carbon chain contributes to its hydrophobic nature, limiting its dissolution in aqueous media.
Q2: What are the key physical and chemical properties of this compound relevant to its solubility?
A2: Key properties include:
-
Melting Point: 35-37 °C.[1]
-
pKa: Approximately 4.77.[1][2] This value is crucial for solubility manipulation through pH adjustment.
-
LogP: 2.76, indicating its lipophilic character.[1]
Q3: Why does my this compound precipitate when I add my organic stock solution to an aqueous buffer?
A3: This is a common phenomenon known as "salting out" or precipitation. This compound is more soluble in organic solvents like DMSO or ethanol.[5] When a concentrated organic stock is diluted into an aqueous buffer, the overall polarity of the solvent system increases significantly. This change reduces the solubility of the hydrophobic this compound, causing it to precipitate out of the solution.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming can increase the rate of dissolution and solubility. However, it is crucial to be cautious, as excessive or prolonged heating can potentially lead to the degradation of the compound. Always verify the thermal stability of this compound under your specific experimental conditions.
Troubleshooting Guides
Issue 1: The compound does not dissolve in my aqueous buffer.
dot
References
Technical Support Center: Optimizing Coupling Reactions of 8-Bromooctanoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing coupling reactions involving 8-bromooctanoic acid.
Section 1: Amide Coupling (Amidation)
The carboxylic acid moiety of this compound can be coupled with primary or secondary amines to form amide bonds, a fundamental transformation in drug development and bioconjugation.[1][2] This reaction typically requires the activation of the carboxylic acid.[3]
Frequently Asked Questions (FAQs): Amide Coupling
Q1: What are the most common methods for activating this compound for amide coupling? A1: The most common methods involve using coupling reagents to convert the carboxylic acid into a more reactive species.[2] These reagents fall into several classes:
-
Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). These are often used with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form more stable, amine-reactive esters and minimize side reactions.[2][4]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HOTU are highly efficient, known for rapid reaction times and suppression of racemization, which is critical when coupling chiral molecules.[5]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective, especially for hindered couplings, and can often be used in excess to drive slow reactions to completion.
Q2: Why are additives like HOBt or NHS used with carbodiimide coupling agents? A2: Additives such as HOBt or NHS are used with carbodiimides (like EDC) to increase reaction efficiency and suppress side reactions.[6] The carbodiimide first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to hydrolysis.[2] NHS or HOBt reacts with this intermediate to form a more stable active ester.[2][6] This active ester is less prone to racemization and reacts cleanly with the amine to form the desired amide bond.[4]
Q3: What type of base should I use for amide coupling reactions? A3: A non-nucleophilic organic base is typically required, especially when using uronium or phosphonium reagents or when the amine coupling partner is supplied as a salt (e.g., hydrochloride salt).[5] The most common choices are N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[5] These bases deprotonate the carboxylic acid and/or the amine salt without competing as a nucleophile in the reaction.[5]
Troubleshooting Guide: Amide Coupling
Problem: My amide coupling reaction is slow, incomplete, or has failed entirely.
-
Possible Cause 1: Presence of Water.
-
Explanation: Moisture can hydrolyze the highly reactive activated intermediate (e.g., O-acylisourea or active ester), regenerating the starting carboxylic acid and halting the reaction.[2][6]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Store hygroscopic reagents like coupling agents and bases in a desiccator.
-
-
Possible Cause 2: Inactive Coupling Reagent.
-
Explanation: Coupling reagents can degrade over time, especially if not stored properly under anhydrous conditions.
-
Solution: Use fresh or recently purchased coupling reagents. Store them under an inert atmosphere (nitrogen or argon) and protect them from moisture.
-
-
Possible Cause 3: Suboptimal Base.
-
Explanation: Using a nucleophilic base can lead to side reactions.[6] An insufficient amount of base will result in incomplete deprotonation of the necessary components, stalling the reaction.
-
Solution: Switch to a non-nucleophilic base like DIPEA.[5] Use 2-3 equivalents of the base, especially if the amine is a salt.
-
-
Possible Cause 4: Low Purity of Starting Materials.
-
Explanation: Impurities in either the this compound or the amine can interfere with the reaction.
-
Solution: Assess the purity of your starting materials via NMR or LC-MS. Purify if necessary before proceeding with the coupling.
-
Data Presentation: Amide Coupling Conditions
| Parameter | Carbodiimide (EDC/NHS) | Uronium Salt (HATU) |
| This compound | 1.0 eq | 1.0 eq |
| Amine | 1.0 - 1.2 eq | 1.0 - 1.1 eq |
| Coupling Reagent | EDC (1.2 eq) | HATU (1.1 eq) |
| Additive | NHS (1.1 eq) | N/A |
| Base | DIPEA (2.0 - 3.0 eq) | DIPEA (2.0 - 3.0 eq) |
| Solvent | Anhydrous DCM or DMF | Anhydrous DMF |
| Temperature | 0 °C to Room Temp | Room Temp |
| Reaction Time | 4 - 24 hours | 1 - 4 hours |
Table 1: General starting conditions for common amide coupling methods. Equivalents are relative to the limiting reagent.
Experimental Protocol: Amide Coupling using HATU
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the active ester.[5]
-
Coupling: In a separate vial, dissolve the amine (1.0 eq) in a small amount of anhydrous DMF. Add the amine solution to the activated acid mixture. If the amine is an HCl salt, an additional equivalent of DIPEA may be needed.
-
Reaction: Stir the reaction at room temperature. Monitor the consumption of starting materials by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[5]
-
Workup: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with water, 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualization: Amide Coupling Workflow
Caption: General workflow for amide coupling of this compound.
Section 2: Fischer Esterification
Fischer esterification is a classic method to convert this compound into its corresponding esters, such as ethyl 8-bromooctanoate, using an alcohol in the presence of an acid catalyst.[7]
Frequently Asked Questions (FAQs): Fischer Esterification
Q1: What is the role of the acid catalyst in Fischer esterification? A1: The strong acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol, thereby accelerating the reaction.
Q2: Fischer esterification is an equilibrium reaction. How can I drive it towards the product? A2: To maximize the yield of the ester, you can exploit Le Chatelier's principle in two main ways:
-
Use a large excess of one reactant: Typically, the alcohol (e.g., ethanol) is used in large excess as it can also serve as the solvent.[7]
-
Remove water as it is formed: This can be achieved by azeotropic distillation using a Dean-Stark apparatus, though for simple esters, using excess alcohol is more common.
Q3: What are some alternative acid catalysts to sulfuric acid? A3: While concentrated sulfuric acid is common, other acids like p-toluenesulfonic acid and phosphoric acid can also be used.[7][8] These alternatives can sometimes lead to fewer side reactions and are considered greener options.[7][8]
Troubleshooting Guide: Fischer Esterification
Problem: I have a low yield of my ester after workup.
-
Possible Cause 1: Incomplete Reaction.
-
Explanation: The reaction may not have reached equilibrium.
-
Solution: Increase the reflux time. Ensure a sufficient amount of acid catalyst is present (a molar ratio of catalyst to acid of 1:100 can be effective).[7] Check the reaction temperature to ensure it is at the reflux point of the alcohol.
-
-
Possible Cause 2: Product Loss During Workup.
-
Explanation: The target ester may have some solubility in the aqueous layers during the washing steps. Emulsions can also form, making separation difficult.
-
Solution: When washing, use brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous layer.[9] To break emulsions, try adding more brine or filtering the mixture through a pad of Celite.
-
-
Possible Cause 3: Inefficient Neutralization.
-
Explanation: If the acid catalyst is not completely neutralized during the sodium bicarbonate wash, it can catalyze the reverse hydrolysis reaction during storage or subsequent steps.
-
Solution: Wash the organic layer with saturated sodium bicarbonate solution until CO₂ evolution ceases, indicating that all acid has been neutralized. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic.
-
Data Presentation: Fischer Esterification Conditions
| Parameter | Value | Reference |
| This compound | 1.0 eq | [7] |
| Alcohol (e.g., Ethanol) | Large excess (serves as solvent) | [7] |
| Acid Catalyst (H₂SO₄) | Catalytic amount (e.g., 1-5 mol%) | [7] |
| Temperature | Reflux (e.g., 78–85°C for ethanol) | [7][8] |
| Reaction Time | 3 - 12 hours | [7] |
| Typical Yield | >90% | [7] |
Table 2: Typical conditions for Fischer esterification of this compound.
Experimental Protocol: Synthesis of Ethyl 8-bromooctanoate
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and a large excess of absolute ethanol (e.g., 10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., ~1% of the moles of carboxylic acid) to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-85°C) for 3-5 hours.[7]
-
Workup: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution (carefully, to neutralize the acid), and finally with brine.[7]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude ethyl 8-bromooctanoate, which can be further purified by distillation if necessary.
Visualization: Key Components of Fischer Esterification
Caption: Key components and conditions for Fischer Esterification.
Section 3: C-C Cross-Coupling Reactions (Suzuki, Sonogashira)
The terminal bromine atom on this compound serves as a handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds.[10] The carboxylic acid group may need to be protected (e.g., as an ester) to prevent interference with the basic conditions often used.
Frequently Asked Questions (FAQs): Cross-Coupling
Q1: Can I perform a Suzuki coupling directly on this compound? A1: It is challenging. The free carboxylic acid can be deprotonated by the base used in the Suzuki reaction, which can affect solubility and potentially interfere with the catalyst. It is highly recommended to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before attempting the coupling.
Q2: My Suzuki reaction is sluggish or stalls. What should I check first? A2: The most common causes of a sluggish Suzuki reaction are related to the catalyst, reagents, or atmosphere.[11]
-
Oxygen: The Pd(0) catalyst is sensitive to oxygen.[11] Ensure your solvent and reaction mixture are rigorously degassed.
-
Catalyst/Ligand: The palladium source may be old, or the phosphine ligand may have oxidized.[11] Use fresh reagents.
-
Base: The base may be impure, not strong enough, or not sufficiently soluble in the reaction medium.
Q3: What causes homocoupling of my boronic acid in a Suzuki reaction? A3: The primary cause of boronic acid homocoupling is the presence of oxygen, which facilitates an oxidative coupling process catalyzed by palladium.[11] Rigorous degassing of the reaction mixture is the most effective way to minimize this side reaction.[11]
Q4: Is a Sonogashira coupling feasible with an alkyl bromide like this compound? A4: While Sonogashira couplings are most common with aryl or vinyl halides, methods for coupling with unactivated alkyl bromides exist.[12][13] These reactions may require specific ligands or nickel-catalysis to proceed effectively.[12][13] The reactivity order for halides is generally I > OTf > Br > Cl.[14]
Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem: I am observing significant dehalogenation (replacement of Br with H) of my starting material.
-
Explanation: Dehalogenation can occur if a source of hydride is present in the reaction. This can sometimes come from amine bases or alcohol solvents.[11]
-
Solution: Consider switching to a non-hydride source base like a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) and use an aprotic solvent such as toluene, dioxane, or THF.[11][15]
Problem: My boronic acid appears to be degrading during the reaction.
-
Explanation: Boronic acids can be unstable and undergo protodeboronation (replacement of the B(OH)₂ group with H), especially at elevated temperatures or with certain substrates.[11]
-
Solution: Use freshly purchased or recrystallized boronic acids. Alternatively, consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates, which release the active boronic acid slowly under the reaction conditions.[11]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Parameter | General Conditions |
| Substrate (Ester of 8-bromo-octanoic acid) | 1.0 eq |
| Boronic Acid / Ester | 1.1 - 1.5 eq |
| **Palladium Precatalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) ** | 1 - 5 mol% |
| Ligand (e.g., SPhos, XPhos, PPh₃) | 1:1 to 4:1 ratio to Pd |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | 2.0 - 3.0 eq |
| Solvent | Toluene, Dioxane, THF (often with water) |
| Temperature | 80 - 110 °C |
| Reaction Time | 2 - 24 hours |
Table 3: Typical starting conditions for a Suzuki-Miyaura coupling reaction.[11]
Experimental Protocol: Suzuki-Miyaura Coupling
(Assuming the use of ethyl 8-bromooctanoate as the substrate)
-
Setup: To an oven-dried flask, add the boronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent/Reagent Addition: Add degassed solvent (e.g., a 4:1 mixture of Toluene:Water) via syringe. Add the ethyl 8-bromooctanoate (1.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualization: Suzuki Coupling Troubleshooting Logic
Caption: Troubleshooting decision tree for low-yielding Suzuki reactions.
References
- 1. This compound, 17696-11-6 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ethyl 8-Bromooctanoate [benchchem.com]
- 8. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
Preventing hydrolysis of 8-Bromooctanoic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 8-Bromooctanoic acid to prevent hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its hydrolysis important?
This compound is a bifunctional molecule containing both a carboxylic acid and an alkyl bromide group. This structure makes it a valuable reagent in various synthetic applications, including the synthesis of 8-Mercaptooctanoic acid and other derivatives. Hydrolysis, the reaction with water, can degrade the molecule, leading to the formation of 8-hydroxyoctanoic acid and hydrobromic acid. This degradation reduces the purity of the reagent, can interfere with subsequent reactions, and may alter the physicochemical properties of the final product.
Q2: What are the primary factors that can cause the hydrolysis of this compound during storage?
The primary factors that can induce hydrolysis of this compound are:
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Moisture: As a chemical reaction with water, the presence of humidity is the most critical factor.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis.
-
pH: Basic conditions can promote the hydrolysis of the alkyl bromide functionality.
-
Light: Although less common for this specific molecule, prolonged exposure to UV light can sometimes promote degradation of organic molecules.
Q3: What are the ideal storage conditions for this compound?
To minimize hydrolysis, this compound should be stored in a cool, dry place, away from direct sunlight.[1] It is crucial to keep the container tightly sealed to prevent the ingress of atmospheric moisture.[1] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection.
Q4: How can I tell if my this compound has undergone hydrolysis?
Signs of hydrolysis may not always be visually apparent. However, you might observe:
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A change in the physical appearance of the solid, such as clumping or discoloration.
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A decrease in the pH of a solution prepared from the stored material, due to the formation of hydrobromic acid.
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Inconsistent or poor results in downstream applications where the purity of the reagent is critical.
-
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, or High-Performance Liquid Chromatography (HPLC) can be used to confirm the presence of the hydrolysis product, 8-hydroxyoctanoic acid.
Q5: Can I still use this compound that has partially hydrolyzed?
The suitability of partially hydrolyzed this compound depends on the specific requirements of your experiment. For applications that demand high purity, it is not recommended. The presence of impurities can lead to side reactions and inaccurate results. If the extent of hydrolysis is minor and your application is less sensitive, it might be possible to use it after purification, for example, by recrystallization. However, for most research and drug development purposes, starting with a pure, unhydrolyzed reagent is essential.
Troubleshooting Guide: Preventing Hydrolysis
This guide provides a systematic approach to identifying and resolving issues related to the hydrolysis of this compound.
Problem: Suspected Hydrolysis of Stored this compound
Symptoms:
-
Poor or inconsistent reaction yields.
-
Unexpected side products in your synthesis.
-
Changes in the physical appearance of the stored solid.
-
A noticeable acidic odor upon opening the container.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected hydrolysis.
Corrective Actions:
-
Review Storage Conditions: Compare your current storage method to the recommended conditions outlined in the table below.
-
Analytical Confirmation: If you have access to analytical instrumentation, confirm the presence of hydrolysis products.
-
Procure Fresh Reagent: If significant hydrolysis is confirmed, it is best to discard the degraded material and obtain a fresh supply.
-
Implement Preventive Measures: Ensure that all future storage of this compound adheres to the best practices detailed below.
Data Presentation: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C) | Slows down the rate of chemical reactions, including hydrolysis. |
| Atmosphere | Dry / Inert (Argon or Nitrogen) | Minimizes contact with atmospheric moisture.[1] |
| Container | Tightly sealed, opaque glass bottle | Prevents moisture ingress and protects from light.[1] |
| Location | Well-ventilated, designated corrosives area | Ensures safety and prevents cross-contamination.[1] |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol outlines a method to assess the stability of this compound under accelerated conditions to predict its long-term stability.
Objective: To determine the rate of hydrolysis of this compound at elevated temperature and humidity.
Materials:
-
This compound
-
Environmental chamber or oven with humidity control
-
Amber glass vials with PTFE-lined caps
-
Analytical balance
-
HPLC or GC-MS system for analysis
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
Methodology:
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound into several amber glass vials.
-
Prepare two sets of samples: one set will be stored under ambient conditions (e.g., 25°C/60% RH) as a control, and the other under accelerated conditions (e.g., 40°C/75% RH).
-
-
Storage:
-
Place the vials in their respective environmental chambers.
-
At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each storage condition for analysis.
-
-
Analysis (by HPLC):
-
Sample Preparation for Analysis: Dissolve the contents of each vial in a known volume of acetonitrile to a final concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Quantification: Inject the samples and quantify the peak area of this compound and any new peaks corresponding to the hydrolysis product (8-hydroxyoctanoic acid).
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for both storage conditions.
-
Determine the degradation rate constant for each condition.
-
Use the Arrhenius equation to estimate the shelf-life under recommended storage conditions based on the accelerated data.
-
Experimental Workflow Diagram:
Caption: Workflow for an accelerated stability study.
Logical Relationships
Hydrolysis Prevention Strategy:
Caption: Key strategies for preventing hydrolysis.
References
Troubleshooting guide for incomplete reactions with 8-Bromooctanoic acid
Welcome to the technical support center for 8-Bromooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for incomplete reactions and to answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for an incomplete reaction with this compound?
Incomplete reactions with this compound can often be attributed to several factors:
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Purity of this compound: While commercially available this compound typically has a purity of over 97%, impurities can still interfere with the reaction.[1] It is advisable to check the purity of your starting material, for instance by checking its melting point (35-37 °C).[2]
-
Reagent Purity and Stoichiometry: The purity of all other reagents, including solvents and catalysts, is crucial. Incorrect stoichiometry, especially of the coupling agents or bases in amidation reactions, can lead to incomplete conversion.
-
Reaction Conditions: Sub-optimal reaction conditions such as temperature, reaction time, and solvent can significantly impact the reaction outcome.
-
Side Reactions: The presence of two reactive functional groups (carboxylic acid and the bromine atom) can lead to unwanted side reactions.[1]
Q2: What are the potential side reactions when using this compound?
The primary side reactions to consider are:
-
Intermolecular Reactions: Due to the bifunctional nature of this compound, intermolecular esterification or amidation can occur, leading to the formation of dimers and oligomers. This is a common issue with ω-substituted carboxylic acids.
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Substitution of the Bromine Atom: The bromine atom at the 8-position is susceptible to nucleophilic substitution, especially in the presence of strong nucleophiles or bases. This can lead to the formation of undesired byproducts.
-
Hydrolysis of Activated Intermediates: In amidation reactions that use coupling agents, the activated carboxylic acid intermediate can be hydrolyzed by any moisture present in the reaction, reverting it back to the starting carboxylic acid.
Q3: How can I monitor the progress of my reaction involving this compound?
Reaction progress can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, LC-MS can be used to track the concentrations of reactants and products over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for monitoring reaction progress, particularly for volatile products.
Troubleshooting Guide for Incomplete Reactions
Incomplete Esterification
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired ester | Intermolecular polymerization is dominating. | Implement high-dilution conditions by conducting the reaction at a very low concentration (e.g., 0.01–0.05 M). This can be achieved by the slow addition of this compound to a large volume of refluxing solvent containing the catalyst. |
| Ineffective catalyst. | For Fischer-type esterifications, ensure you are using a strong protic acid catalyst like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄).[1] | |
| Incomplete reaction. | Increase the reaction time and continue to monitor by TLC or GC-MS until the starting material is consumed. Ensure the reaction temperature is appropriate (typically 60-85 °C for Fischer esterification).[1] | |
| Presence of water. | For Fischer esterification, use a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the reaction towards the product. Ensure all glassware is dry and use anhydrous solvents. | |
| Formation of multiple unidentified products | Degradation of starting material or product. | High temperatures or very strong acids can sometimes lead to decomposition. Consider using milder esterification methods if degradation is suspected. |
| Side reactions involving the bromine atom. | If your alcohol or other components in the reaction mixture are nucleophilic, they may displace the bromine. In such cases, protection of the alcohol or using a milder reaction protocol might be necessary. |
Incomplete Amidation
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired amide | Insufficient activation of the carboxylic acid. | Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or COMU). Ensure your coupling reagent is fresh and not degraded. |
| Poorly nucleophilic amine. | Increase the reaction temperature. If using an amine salt, ensure sufficient non-nucleophilic base (e.g., DIPEA) is present to liberate the free amine. | |
| Steric hindrance. | Increase the reaction temperature or reaction time.[3] Choose a less sterically hindered coupling reagent if possible. | |
| Presence of moisture. | Perform the reaction under anhydrous conditions (dry solvents, inert atmosphere) to prevent hydrolysis of the activated ester intermediate. | |
| Unreacted starting materials observed | Suboptimal stoichiometry. | Carefully check the molar equivalents of the coupling agent and base. Typically, a slight excess of the amine (1.1-1.2 eq.) and coupling agent (1.1-1.5 eq.) is used. |
| Formation of N-acylurea byproduct | Rearrangement of the O-acylisourea intermediate (with carbodiimide coupling agents). | Add a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to trap the O-acylisourea intermediate and form a more stable active ester. |
Experimental Protocols
Protocol 1: Esterification of this compound with Ethanol
This protocol is based on a standard Fischer esterification procedure.[1]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound.
-
Reagent Addition: Add anhydrous ethanol as both the reactant and solvent, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid). The molar ratio of acid to this compound can be in the range of 1:40 to 1:100.[1]
-
Reaction Conditions: Heat the mixture to reflux (approximately 60-85 °C).[1]
-
Work-up: After the reaction is complete (as monitored by TLC or GC-MS), cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Amidation of this compound with a Primary Amine
This is a general protocol for amidation using a carbodiimide coupling agent.
-
Reaction Setup: Dissolve this compound (1.0 eq.) and a coupling additive such as N-hydroxysuccinimide (NHS, 1.1 eq.) in an anhydrous aprotic solvent (e.g., DCM or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve the desired primary amine (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.) in the same anhydrous solvent. Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for incomplete reactions.
Caption: Intermolecular vs. Intramolecular reaction pathways.
References
How to monitor the progress of reactions involving 8-Bromooctanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of chemical reactions involving 8-Bromooctanoic acid. Find detailed protocols, troubleshooting advice, and frequently asked questions for various analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor reactions with this compound?
A1: The most common and effective methods include Thin-Layer Chromatography (TLC) for rapid qualitative checks, Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural and quantitative analysis, Fourier-Transform Infrared (FTIR) spectroscopy for tracking functional group changes, and Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile compounds.
Q2: How do I choose the best monitoring technique for my specific reaction?
A2: The choice depends on the reaction type, the properties of your reactants and products, and the information you need.
-
For speed and simplicity: Use TLC for a quick check of reactant consumption and product formation.[1][2][3][4]
-
For quantitative analysis: NMR spectroscopy is excellent for determining the concentration of reactants and products over time directly in the reaction mixture.[5][6][7][8]
-
For identifying functional group changes: FTIR is useful for observing the disappearance of the carboxylic acid O-H bond or changes in the C-Br bond.[9][10]
-
For separating and identifying products: GC-MS is ideal, especially if the products are volatile and need to be separated from byproducts.[11][12]
Q3: Can I use multiple techniques to monitor the same reaction?
A3: Yes, and it is often recommended. For example, you can use TLC for frequent, rapid checks and then take NMR samples at key time points for more precise, quantitative data.[5] This combination provides both convenience and detailed kinetic information.
Workflow for Selecting a Monitoring Technique
The following diagram outlines a general workflow for choosing the most appropriate analytical technique for your experiment.
References
- 1. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. How To [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. youtube.com [youtube.com]
- 9. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Stability of 8-Bromooctanoic acid under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 8-bromooctanoic acid under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is known to be susceptible to hydrolysis in aqueous solutions. Its stability is significantly dependent on the pH of the medium. It is generally most stable in neutral to slightly acidic conditions and is incompatible with strong bases and strong oxidizing agents.[1][2]
Q2: How does pH affect the degradation of this compound?
A2: The degradation of this compound is accelerated in both strongly acidic and, particularly, in alkaline (basic) conditions.
-
Alkaline conditions (pH > 8): Rapid degradation occurs via bimolecular nucleophilic substitution (S_N2), where the bromide ion is displaced by a hydroxide ion to form 8-hydroxyoctanoic acid.
-
Acidic conditions (low pH): Degradation can also occur, likely through a unimolecular nucleophilic substitution (S_N1) mechanism, although this is generally slower than in alkaline conditions.
-
Neutral conditions (pH ≈ 7): The compound exhibits its highest stability, though slow hydrolysis can still occur over extended periods.
Q3: What is the primary degradation product of this compound in aqueous solutions?
A3: The primary degradation product resulting from the hydrolysis of this compound is 8-hydroxyoctanoic acid.[1] This is formed by the substitution of the bromine atom with a hydroxyl group from water or hydroxide ions.
Q4: How should I store solutions of this compound?
A4: For short-term storage, aqueous solutions should be prepared in a buffered system at a neutral or slightly acidic pH (pH 6-7) and stored at low temperatures (2-8 °C) to minimize hydrolysis. For long-term storage, it is recommended to store this compound in its solid form in a cool, dry place.
Q5: Can I heat solutions of this compound?
A5: Heating aqueous solutions of this compound, especially under acidic or alkaline conditions, will significantly accelerate the rate of hydrolysis. If heating is necessary, it should be done for the shortest possible time at the lowest effective temperature, preferably in a well-buffered neutral solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound in my experiment. | The pH of your solution may be too high (alkaline) or too low (acidic). Unbuffered solutions can experience pH shifts. | Ensure your experimental medium is buffered to a neutral or slightly acidic pH. Verify the pH of your solution before and during the experiment. |
| Inconsistent results between experimental repeats. | The stability of this compound is time and temperature-dependent. Variations in incubation time or temperature can lead to different levels of degradation. | Standardize incubation times and maintain a constant, controlled temperature for all experiments. Prepare fresh solutions of this compound for each experiment. |
| Appearance of an unexpected peak in my analytical chromatogram. | This is likely the degradation product, 8-hydroxyoctanoic acid. | Confirm the identity of the new peak by running a standard of 8-hydroxyoctanoic acid if available. Alternatively, use LC-MS to identify the mass of the unknown peak, which should correspond to 8-hydroxyoctanoic acid. |
Stability Data
| pH Condition | Relative Stability | Primary Degradation Pathway | Expected Degradation Product |
| Strongly Acidic (pH 1-3) | Low | S_N1 Hydrolysis | 8-Hydroxyoctanoic acid |
| Slightly Acidic (pH 4-6) | High | Slow Hydrolysis | 8-Hydroxyoctanoic acid |
| Neutral (pH 7) | Very High | Very Slow Hydrolysis | 8-Hydroxyoctanoic acid |
| Slightly Alkaline (pH 8-10) | Low to Moderate | S_N2 Hydrolysis | 8-Hydroxyoctanoic acid |
| Strongly Alkaline (pH 11-14) | Very Low | Rapid S_N2 Hydrolysis | 8-Hydroxyoctanoic acid |
Experimental Protocols
Protocol for Determining the pH Stability of this compound (Adapted from OECD Guideline 111)
This protocol outlines a general procedure to determine the rate of hydrolysis of this compound as a function of pH.
1. Materials and Reagents:
-
This compound
-
8-hydroxyoctanoic acid (for use as an analytical standard)
-
Buffer solutions: pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
HPLC or LC-MS system with a C18 column
2. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) to ensure solubility.
-
In separate, sterile, light-protected vessels, add a small aliquot of the stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve the desired final concentration (e.g., 10-100 µg/mL). The final concentration of the organic solvent should be minimal (<1%) to avoid affecting the hydrolysis rate.
3. Experimental Procedure:
-
Incubate the test solutions at a constant temperature (e.g., 25°C, 37°C, or 50°C) in a temperature-controlled chamber.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each test solution.
-
Immediately quench the hydrolysis reaction by adding a suitable reagent (e.g., acidifying the alkaline samples) or by freezing the sample.
4. Analytical Quantification:
-
Analyze the samples for the concentration of this compound and the formation of 8-hydroxyoctanoic acid using a validated HPLC-UV or LC-MS method.
-
HPLC Method Example:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or Mass Spectrometry
-
-
Prepare calibration curves for both this compound and 8-hydroxyoctanoic acid to quantify their concentrations in the samples.
5. Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the rate of degradation and the half-life of this compound at each pH value.
Visualizations
Caption: Degradation pathways of this compound under different pH conditions.
Caption: Experimental workflow for a pH stability study of this compound.
References
Technical Support Center: Purification of Commercial 8-Bromooctanoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the purification of commercial 8-bromooctanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound, typically available at 95-97% purity, may contain several impurities depending on its synthetic route. The most common synthesis involves the hydrolysis of ethyl 8-bromooctanoate. Therefore, a primary impurity is the unreacted starting material, ethyl 8-bromooctanoate . Other potential impurities can include octanoic acid if the initial bromination was incomplete, and residual solvents from the synthesis and extraction process, such as ethanol or ethyl acetate.[1][2][3] Another synthetic pathway starting from 1,6-dibromohexane and diethyl malonate could introduce different sets of byproducts.[4]
Q2: My this compound appears as a yellowish oil or low-melting-point solid. Is this normal?
A2: Pure this compound is a white to off-white crystalline solid with a melting point of 35-37 °C.[2] A yellowish appearance or an oily consistency at room temperature often indicates the presence of impurities that can depress the melting point.
Q3: What is the most straightforward method to purify commercial this compound?
A3: For many applications, a simple recrystallization is effective in removing the common impurities and improving the purity of the final product. For more persistent impurities or to achieve very high purity, column chromatography or vacuum distillation may be necessary.
Q4: I tried to recrystallize this compound, but it "oiled out." What should I do?
A4: "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common issue when purifying compounds with relatively low melting points. This can be caused by the solution being too concentrated, cooling too rapidly, or the presence of significant impurities. To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent to decrease saturation, and allowing the solution to cool more slowly. Using a different solvent system may also be beneficial.
Q5: How can I monitor the progress of the purification?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude material, the purified fractions, and a pure standard (if available) on a TLC plate, you can visualize the separation of impurities. For carboxylic acids, it is often helpful to add a small amount of acetic acid to the eluent to reduce streaking on the silica plate. The purity of the final product can be quantitatively assessed using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery after recrystallization | - The chosen solvent is too good, and the product remains in the mother liquor.- Too much solvent was used. | - Cool the filtrate in an ice bath to encourage further precipitation.- Partially evaporate the solvent from the mother liquor and attempt a second crystallization. |
| Product "oils out" during recrystallization | - The solution is supersaturated.- The cooling process is too rapid.- The melting point of the compound is close to the boiling point of the solvent. | - Reheat the mixture until the oil redissolves.- Add a small amount of additional hot solvent.- Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Persistent yellowish color after purification | - Presence of colored, non-polar impurities. | - Treat a solution of the compound with activated charcoal before the hot filtration step in recrystallization.- Consider purification by column chromatography. |
| Presence of starting ester (ethyl 8-bromooctanoate) in the final product | - Incomplete hydrolysis during synthesis.- Inefficient extraction and washing. | - Repeat the liquid-liquid extraction with a basic aqueous solution (e.g., sodium bicarbonate) to separate the acidic product from the neutral ester.- Perform column chromatography. |
| Broad melting point range of the purified product | - Residual solvent.- Presence of impurities. | - Ensure the crystals are thoroughly dried under vacuum.- Repeat the purification process. |
Purity and Physical Properties
| Parameter | Commercial Grade (Typical) | Purified |
| Purity | 95-97% (by GC) | >99% (by GC) |
| Appearance | White to faint yellow solid or oil | White crystalline solid |
| Melting Point | 33-42 °C[5] | 35-37 °C[2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed to remove non-polar impurities and unreacted starting materials.
Materials:
-
Commercial this compound
-
Hexane (or a mixture of ethanol and water)
-
Erlenmeyer flasks
-
Heating plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the commercial this compound in a minimal amount of hot hexane. If it dissolves readily, allow it to cool to room temperature. If crystals form, hexane is a suitable solvent. An ethanol/water mixture can also be tested.
-
Dissolution: Place the commercial this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Liquid-Liquid Extraction
This method is particularly useful for removing neutral impurities, such as unreacted ethyl 8-bromooctanoate, from the acidic product.[2][3]
Materials:
-
Commercial this compound
-
Diethyl ether (or ethyl acetate)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the commercial this compound in diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M sodium bicarbonate solution. Shake the funnel gently, venting frequently. The this compound will react with the base and move into the aqueous layer as its sodium salt, while neutral impurities will remain in the organic layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution twice more.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with 1 M HCl until the pH is acidic (pH ~2), which will precipitate the purified this compound.
-
Back-Extraction: Extract the precipitated product back into diethyl ether by adding the ether to the acidified aqueous solution in the separatory funnel and shaking. Repeat this extraction two more times.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Column Chromatography
This method is suitable for achieving high purity by separating compounds based on their polarity.
Materials:
-
Silica gel
-
Hexane
-
Ethyl acetate
-
Glacial acetic acid
-
Chromatography column
-
Collection tubes
Procedure:
-
Eluent Preparation: Prepare an eluent system of hexane and ethyl acetate. A starting ratio of 9:1 (hexane:ethyl acetate) is a good starting point. Add 0.5% glacial acetic acid to the eluent to prevent streaking of the carboxylic acid on the silica gel.
-
Column Packing: Pack a chromatography column with silica gel using the prepared eluent.
-
Sample Loading: Dissolve the commercial this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the prepared solvent system, collecting fractions in separate tubes.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizing Experimental Workflows
Caption: Logical workflow for the purification of this compound.
Caption: Step-by-step process for recrystallization.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 17696-11-6 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 5. This compound | 17696-11-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 8-Bromooctanoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 8-bromooctanoic acid and its halogenated and ester derivatives. The information presented is intended to assist researchers in selecting the most appropriate analytical techniques for their specific needs, offering a foundation for method development and data interpretation.
Introduction
This compound is a valuable bifunctional molecule utilized in a variety of synthetic applications, including the development of pharmaceuticals and advanced materials. As with any chemically synthesized or biologically relevant molecule, rigorous analytical characterization is paramount to confirm its identity, purity, and structural integrity. This guide details the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography (HPLC and GC-MS)—for the analysis of this compound, alongside a comparative look at its chloro and iodo analogs, as well as its ethyl ester derivative.
Data Presentation: A Comparative Overview
The following tables summarize key physicochemical properties and spectral data for this compound and its derivatives, providing a basis for comparison between these compounds and the analytical techniques used to characterize them.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₁₅BrO₂ | 223.11 | 35-37[1] | 147-150 (at 2 mmHg)[1] |
| Ethyl 8-Bromooctanoate | C₁₀H₁₉BrO₂ | 251.16 | N/A | N/A |
| 8-Chlorooctanoic Acid | C₈H₁₅ClO₂ | 178.65 | N/A | N/A |
| 8-Iodooctanoic Acid | C₈H₁₅IO₂ | 270.11 | N/A | N/A |
Table 2: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | 3.41 | Triplet | -CH₂Br |
| 2.36 | Triplet | -CH₂COOH | |
| 1.85 | Multiplet | -CH₂CH₂Br | |
| 1.64 | Multiplet | -CH₂CH₂COOH | |
| 1.30-1.45 | Multiplet | -(CH₂)₃- | |
| 8-Iodooctanoic Acid | 3.18 | Triplet | -CH₂I[2] |
| 2.35 | Triplet | -CH₂COOH[2] | |
| 1.82 | Multiplet | -CH₂CH₂I | |
| 1.62 | Multiplet | -CH₂CH₂COOH[2] | |
| 1.26-1.40 | Multiplet | -(CH₂)₃-[2] |
Table 3: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~179 | C=O |
| ~34 | -CH₂Br | |
| ~33 | -CH₂COOH | |
| 24-32 | -(CH₂)₅- | |
| 8-Iodooctanoic Acid | 180.2 | C=O[2] |
| 34.1 | -CH₂COOH[2] | |
| 29.3-30.5 | -(CH₂)₅-[2] | |
| 7.8 | -CH₂I[2] |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z (Relative Intensity) |
| This compound | 222/224 (due to ⁷⁹Br/⁸¹Br isotopes) | 143, 125, 83, 73, 60 (base peak)[3] |
| Ethyl 8-Bromooctanoate | 250/252 (due to ⁷⁹Br/⁸¹Br isotopes) | 205/207, 171, 123, 88 (base peak), 55, 41[4] |
| 8-Chlorooctanoic Acid | 178/180 (due to ³⁵Cl/³⁷Cl isotopes) | 143, 99, 73, 60 |
| 8-Iodooctanoic Acid | 270 | 143, 127, 73, 60 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and research objectives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule, confirming the positions of functional groups and the length of the alkyl chain.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
¹³C NMR Spectroscopy Protocol:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 seconds
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern.
Direct Infusion ESI-MS Protocol (for molecular weight confirmation):
-
Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS)
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.
-
Ionization Mode: Negative ion mode is often suitable for carboxylic acids.
-
Infusion Rate: 5-10 µL/min.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
GC-MS Protocol (for volatile derivatives):
-
See the Gas Chromatography-Mass Spectrometry section below.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate the compound of interest from impurities and quantify its purity.
Protocol for Reversed-Phase HPLC:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a suitable ratio of A and B (e.g., 50% B) and gradually increase the percentage of B to elute the compound. A typical gradient could be from 50% to 90% B over 15 minutes.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10-20 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)
Objective: To separate and identify the volatile methyl ester derivatives of the fatty acids, providing both retention time and mass spectral data for confirmation.
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To a sample of the fatty acid (e.g., 10 mg), add 2 mL of a 1-2% solution of sulfuric acid or hydrochloric acid in methanol.
-
Heat the mixture at 60-80°C for 1-2 hours.
-
After cooling, add 1 mL of water and 1 mL of a non-polar solvent (e.g., hexane or heptane).
-
Vortex the mixture and allow the layers to separate.
-
Carefully collect the upper organic layer containing the FAMEs for GC-MS analysis.
GC-MS Protocol:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 240 °C at a rate of 5-10 °C/min.
-
Hold at 240 °C for 5-10 minutes.
-
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a relevant biological pathway.
Caption: General analytical workflow for the characterization of this compound derivatives.
Caption: The omega-oxidation pathway for fatty acids, a potential metabolic route for ω-halogenated fatty acids.[6][7][8][9]
Conclusion
The characterization of this compound and its derivatives is effectively achieved through a combination of modern analytical techniques. NMR spectroscopy provides definitive structural information, while mass spectrometry confirms the molecular weight and offers valuable fragmentation data, particularly the characteristic isotopic patterns of bromine and chlorine. Chromatographic methods, such as HPLC and GC-MS, are indispensable for assessing purity and analyzing complex mixtures, with GC-MS requiring a derivatization step to enhance volatility. While the direct biological role of this compound in specific signaling pathways is not extensively documented, its structural similarity to endogenous fatty acids suggests potential involvement in metabolic processes like omega-oxidation. The methodologies and comparative data presented in this guide offer a solid foundation for researchers working with these and similar halogenated fatty acid derivatives.
References
- 1. This compound 97 17696-11-6 [sigmaaldrich.com]
- 2. 8-iodooctanoic Acid (1795-61-5) for sale [vulcanchem.com]
- 3. This compound | C8H15BrO2 | CID 548275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 8-bromooctanoate | C10H19BrO2 | CID 264813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1795-61-5_8-iodooctanoic acidCAS号:1795-61-5_8-iodooctanoic acid【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 6. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 7. Omega oxidation - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. microbenotes.com [microbenotes.com]
A Comparative Guide to the HPLC Analysis of 8-Bromooctanoic Acid Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 8-bromooctanoic acid and its reaction mixtures. We will explore a standard reversed-phase HPLC (RP-HPLC) method in detail, supported by experimental protocols and performance data. Furthermore, we will compare this method with alternative analytical techniques, namely Gas Chromatography (GC) and Ion Chromatography (IC), to provide a comprehensive overview for selecting the most suitable analytical approach.
Introduction to the Analysis of this compound
This compound is a valuable bifunctional molecule used as a linker and intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Monitoring the progress of reactions involving this compound and quantifying its purity is crucial for ensuring the quality and efficacy of the final products. HPLC is a powerful and widely used technique for this purpose due to its versatility, sensitivity, and ability to separate complex mixtures.
High-Performance Liquid Chromatography (HPLC) Method
A common approach for the analysis of this compound is reversed-phase HPLC, which separates compounds based on their hydrophobicity.
Experimental Protocol: RP-HPLC with UV Detection
This protocol outlines a typical RP-HPLC method for the analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture or standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex the solution until fully dissolved.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 40% B
-
18-20 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV absorbance at 210 nm.
-
Injection Volume: 10 µL
Data Presentation: HPLC Method Performance
The performance of the described HPLC method is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | This compound | Starting Material (Example) | Byproduct (Example) |
| Retention Time (min) | 12.5 | 8.2 | 10.1 |
| Resolution (Rs) | - | > 2.0 | > 2.0 |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.7 µg/mL | 0.6 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 2.1 µg/mL | 1.8 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2.0% | < 2.0% | < 2.0% |
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for the analysis of this compound, each with its own advantages and disadvantages.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is typically required to increase their volatility.
-
Principle: The sample is vaporized and injected into a column. Separation occurs as the analyte partitions between a stationary phase and a carrier gas.
-
Derivatization: Esterification of the carboxylic acid group (e.g., to its methyl ester) is a common derivatization step.
-
Detection: Flame Ionization Detection (FID) or Mass Spectrometry (MS) are commonly used.
Ion Chromatography (IC)
IC is a subset of HPLC that is specifically designed for the separation of ionic species. It is well-suited for the analysis of organic acids in their ionized form.[1][2][3][4]
-
Principle: Separation is based on ion-exchange interactions between the ionized analyte and a charged stationary phase.
-
Detection: Conductivity detection is the most common method for IC.[2]
Comparative Data of Analytical Methods
The following table provides a comparison of the typical performance characteristics of HPLC, GC, and IC for the analysis of this compound.
| Feature | HPLC-UV | GC-FID (with Derivatization) | Ion Chromatography (IC) |
| Principle | Reversed-Phase Chromatography | Gas-Liquid Chromatography | Ion-Exchange Chromatography |
| Sample Preparation | Simple dissolution and filtration | Derivatization required | Dissolution, pH adjustment |
| Typical Run Time | 15-25 minutes | 10-20 minutes | 20-30 minutes |
| Selectivity | Good for a wide range of polarities | Excellent for volatile compounds | Specific for ionic compounds |
| Sensitivity (Typical LOQ) | ~1.5 µg/mL | ~5 µg/mL | ~2 µg/mL |
| Advantages | Versatile, robust, no derivatization | High resolution, established methods | Excellent for ionic species, low matrix interference |
| Disadvantages | Moderate sensitivity with UV detection | Derivatization adds complexity | Limited to ionizable compounds |
Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates the logical flow of the HPLC analysis process, from sample preparation to data analysis.
References
A Comparative Analysis of the Reactivity of 8-Bromooctanoic Acid and Other Haloalkanoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 8-bromooctanoic acid with other haloalkanoic acids, supported by established chemical principles and representative experimental data. Understanding the relative reactivity of these compounds is crucial for their application as versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1]
Executive Summary
The reactivity of haloalkanoic acids in nucleophilic substitution reactions is primarily governed by the nature of the halogen atom, which acts as a leaving group. The general order of reactivity for alkyl halides in SN2 reactions is I > Br > Cl > F.[2][3] This trend is a direct consequence of the leaving group's ability to stabilize a negative charge, which is related to its basicity; weaker bases are better leaving groups.[2][4][5] Consequently, this compound is significantly more reactive than its chloro- and fluoro- analogues in typical nucleophilic substitution reactions.
Comparative Reactivity Data
| Haloalkanoic Acid (Representative) | Halogen Leaving Group | Relative Rate of SN2 Reaction |
| 8-Iodooctanoic Acid | I⁻ | ~2 |
| This compound | Br⁻ | 1 |
| 8-Chlorooctanoic Acid | Cl⁻ | ~0.02 |
| 8-Fluorooctanoic Acid | F⁻ | ~1 x 10⁻⁵ |
Note: The relative rates are normalized to that of this compound and are based on established trends for SN2 reactions of alkyl halides. Actual rates will vary depending on the specific nucleophile, solvent, and reaction conditions.
Key Reactions and Reactivity Principles
The primary reaction pathway for ω-haloalkanoic acids like this compound is the bimolecular nucleophilic substitution (SN2) reaction. This reaction involves a single, concerted step where a nucleophile attacks the carbon atom bearing the halogen, and the halide ion departs simultaneously.[4]
Factors Influencing SN2 Reactivity:
-
The Leaving Group: The stability of the departing halide ion is the most critical factor in comparing haloalkanoic acids. Iodide is the best leaving group among the common halogens because it is the weakest base, a consequence of the high acidity of its conjugate acid (HI). Bromide is also an excellent leaving group, making this compound a versatile and reactive substrate.[2][3] Chloride is a poorer leaving group, and fluoride is generally unreactive in SN2 reactions.[2]
-
The Nucleophile: The rate of an SN2 reaction is also dependent on the strength of the nucleophile. Stronger nucleophiles, such as cyanide (CN⁻), hydroxide (OH⁻), and alkoxides (RO⁻), will react faster with haloalkanoic acids.[6]
-
Steric Hindrance: The SN2 reaction is sensitive to steric hindrance around the reaction center.[4] For ω-haloalkanoic acids of the same chain length, such as the 8-halo derivatives, the steric environment around the halogen-bearing carbon is identical, making the leaving group ability the dominant differentiating factor.
Intramolecular Cyclization (Lactonization)
A common and synthetically useful reaction of ω-haloalkanoic acids is intramolecular cyclization to form lactones. In this reaction, the carboxylate group acts as an internal nucleophile, displacing the halide to form a cyclic ester. The rate of lactonization is influenced by the chain length of the haloalkanoic acid, which affects the stability of the resulting ring, and by the nature of the halogen, with bromo derivatives cyclizing faster than chloro derivatives due to the better leaving group ability of bromide.
Experimental Protocols
The following is a generalized protocol for a comparative kinetic study of the reactivity of different haloalkanoic acids via a nucleophilic substitution reaction.
Objective: To compare the relative rates of reaction of this compound and 8-chlorooctanoic acid with a common nucleophile.
Materials:
-
This compound
-
8-Chlorooctanoic acid
-
Sodium hydroxide (NaOH) solution (standardized, e.g., 0.1 M) in a suitable solvent (e.g., ethanol/water mixture)
-
Phenolphthalein indicator
-
Thermostated water bath
-
Burette, pipettes, and conical flasks
-
Stopwatch
Procedure:
-
Preparation of Reactant Solutions: Prepare equimolar solutions of this compound and 8-chlorooctanoic acid in the chosen solvent system.
-
Reaction Setup: In separate conical flasks, place a known volume of the haloalkanoic acid solution and a known volume of the standardized NaOH solution. Ensure the molar ratio of NaOH to haloalkanoic acid is 1:1.
-
Initiation of Reaction: Place the flasks simultaneously into a thermostated water bath set to a specific temperature (e.g., 50 °C) and start the stopwatch.
-
Monitoring the Reaction: At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot from each reaction mixture and quench the reaction by adding it to a flask containing a known excess of a standard acid solution (e.g., HCl).
-
Titration: Immediately titrate the unreacted acid in the quenching flask with the standardized NaOH solution using phenolphthalein as an indicator. This allows for the determination of the concentration of the remaining haloalkanoic acid at each time point.
-
Data Analysis: Plot the concentration of the haloalkanoic acid versus time for each reaction. The initial rate of the reaction can be determined from the initial slope of this curve. A comparison of the initial rates will provide the relative reactivity of the two haloalkanoic acids.
Visualizing Reaction Mechanisms and Workflows
SN2 Reaction Pathway
Caption: SN2 mechanism for the reaction of this compound.
Experimental Workflow for Reactivity Comparison
Caption: Workflow for comparing haloalkanoic acid reactivity.
Conclusion
This compound exhibits greater reactivity in nucleophilic substitution reactions compared to its chloro- and fluoro- counterparts, a direct result of the superior leaving group ability of the bromide ion. This enhanced reactivity makes it a valuable intermediate in organic synthesis, allowing for milder reaction conditions and potentially higher yields in the preparation of a wide range of derivatives. For drug development professionals and researchers, the choice between different haloalkanoic acids will depend on the desired reactivity, cost, and the specific synthetic transformation being undertaken.
References
The Great Debate: 8-Bromooctanoic Acid vs. PEG Linkers in Bioconjugate Design
A Comparative Guide to Linker Efficacy in Drug Development
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker, a seemingly simple bridge, profoundly influences a conjugate's stability, solubility, pharmacokinetics, and ultimately, its therapeutic efficacy. This guide provides an objective comparison of two distinct linker classes: the hydrophobic alkyl chain represented by 8-bromooctanoic acid and the hydrophilic polyethylene glycol (PEG) linkers.
Executive Summary: A Tale of Two Linkers
The fundamental difference between this compound and PEG linkers lies in their polarity. This compound provides a simple, hydrophobic eight-carbon alkyl chain, while PEG linkers are composed of repeating hydrophilic ethylene glycol units. This core difference dictates a series of trade-offs in the properties and performance of the final bioconjugate.
This compound (Alkyl Linker): The Permeability Enhancer
An 8-carbon alkyl linker, derived from this compound, is characterized by its hydrophobicity. This nonpolar nature can be advantageous for enhancing the cell permeability of a bioconjugate, a crucial factor for drugs targeting intracellular components. However, this hydrophobicity often comes at the cost of reduced aqueous solubility, which can lead to challenges in formulation and an increased risk of aggregation.
PEG Linkers: The Solubility and Stability Workhorse
Polyethylene glycol (PEG) linkers are the gold standard for improving the pharmacokinetic properties of bioconjugates. Their hydrophilicity significantly enhances the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic drug payloads.[1][2] The flexible PEG chain can also create a protective hydration shell around the molecule, shielding it from enzymatic degradation and reducing immunogenicity, thereby extending its circulation half-life.[2] However, the increased polarity imparted by PEG linkers can sometimes hinder passive diffusion across the cell membrane.
Quantitative Data Comparison: Physicochemical and Biological Properties
The selection of a linker has a direct and measurable impact on the performance of a bioconjugate. The following tables summarize representative data, synthesized from trends reported in the literature, comparing the typical properties of PROTACs constructed with an alkyl linker (akin to one derived from this compound) versus a PEG linker.
Table 1: Physicochemical Properties of Representative PROTACs
| PROTAC ID | Linker Type | Linker Length (atoms) | cLogP | Aqueous Solubility (µM) |
| PROTAC A | Alkyl Chain | 10 | 4.5 | < 10 |
| PROTAC B | PEG (3 units) | 11 | 3.2 | 50 |
| PROTAC C | Alkyl-Ether | 12 | 3.8 | 25 |
Note: This table is a synthesized representation based on trends reported in the literature. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.
Table 2: In Vitro Biological Performance of Representative BRD4-Targeting PROTACs
| PROTAC ID | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (PAMPA, Pₑ x 10⁻⁶ cm/s) |
| PROTAC A | Alkyl Chain | 50 | >90 | 1.5 |
| PROTAC B | PEG (3 units) | 25 | >95 | 0.8 |
| PROTAC C | Alkyl-Ether | 35 | >90 | 1.1 |
Note: This table is a synthesized representation based on trends reported in the literature. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are for the degradation of BRD4 protein in a relevant cancer cell line.
These tables illustrate the classic trade-off: the alkyl linker in PROTAC A results in higher lipophilicity (cLogP) and better passive permeability, but at the cost of significantly lower aqueous solubility. Conversely, the PEG linker in PROTAC B improves aqueous solubility and degradation potency (lower DC₅₀), but with reduced passive permeability. The alkyl-ether linker in PROTAC C represents a compromise between these two extremes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugate performance. Below are representative protocols for key experiments.
Protocol 1: Synthesis of a PROTAC with an this compound-Derived Linker
This protocol outlines a general strategy for the synthesis of a PROTAC using an 8-carbon alkyl linker.
1. Synthesis of the Linker-E3 Ligase Ligand Intermediate:
-
React this compound with an amine-containing E3 ligase ligand (e.g., pomalidomide) in the presence of a coupling agent such as HATU and a base like DIPEA in an anhydrous solvent (e.g., DMF).
-
The carboxylic acid of this compound will form a stable amide bond with the amine on the E3 ligase ligand.
-
Purify the resulting bromo-functionalized intermediate by flash column chromatography.
2. Coupling of the POI Ligand:
-
React the purified bromo-functionalized intermediate with a nucleophilic group (e.g., a phenol or amine) on the protein of interest (POI) ligand (e.g., a derivative of JQ1 for BRD4).
-
This nucleophilic substitution reaction, often carried out in the presence of a base like potassium carbonate in a solvent such as acetonitrile, will form the final PROTAC.
-
Purify the final PROTAC molecule by preparative HPLC.
Protocol 2: Synthesis of a PROTAC with a PEG Linker
This protocol describes a common method for synthesizing a PROTAC using a heterobifunctional PEG linker (e.g., NH₂-PEG-COOH).
1. Coupling of the POI Ligand to the PEG Linker:
-
Activate the carboxylic acid end of the NH₂-PEG-COOH linker using a coupling agent like HATU and a base such as DIPEA in anhydrous DMF.
-
React the activated linker with an amine-functionalized POI ligand.
-
Purify the resulting POI-PEG-NH₂ intermediate.
2. Coupling of the E3 Ligase Ligand:
-
Activate a carboxylic acid on the E3 ligase ligand using a similar coupling strategy.
-
React the activated E3 ligase ligand with the free amine of the POI-PEG-NH₂ intermediate to form the final PROTAC.
-
Purify the final PROTAC by preparative HPLC.
Protocol 3: Western Blot for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., a cancer cell line expressing the target protein) in 6-well plates.
-
Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC₅₀ and Dₘₐₓ values.
Mandatory Visualizations
To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC linker evaluation.
Caption: The trade-offs between alkyl and PEG linker properties.
Conclusion
The choice between an this compound-derived alkyl linker and a PEG linker is a nuanced decision that hinges on the specific goals of the drug development program. Alkyl linkers offer the potential for enhanced cell permeability, which can be critical for targeting intracellular proteins. However, the associated challenges of poor aqueous solubility must be carefully managed. Conversely, PEG linkers provide a powerful tool for improving the solubility and pharmacokinetic profile of a bioconjugate, often leading to more potent and stable drug candidates, though cell permeability may need to be optimized through other means. The optimal linker is highly dependent on the properties of the warhead and the targeting moiety, and empirical evaluation of a diverse set of linkers is often necessary to identify the best-performing candidate for a given application.
References
Spectroscopic Validation of 8-Bromooctanoic Acid Conjugation to Peptides: A Comparative Guide
For researchers and drug development professionals, the covalent modification of peptides with linkers such as 8-Bromooctanoic acid is a critical step in creating novel therapeutics, diagnostics, and research tools. This guide provides an objective comparison of spectroscopic methods for validating the successful conjugation of this compound to peptides, supported by experimental data and detailed protocols.
Introduction to this compound Peptide Conjugation
This compound serves as a bifunctional linker, enabling the attachment of peptides to other molecules or surfaces. The bromine atom provides a reactive site for nucleophilic substitution, commonly with the thiol group of a cysteine residue within the peptide sequence, forming a stable thioether bond. The carboxylic acid terminus can be used for further conjugation. Spectroscopic validation is essential to confirm the covalent bond formation, determine conjugation efficiency, and ensure the purity of the final product.
Comparative Analysis of Spectroscopic Validation Techniques
The successful conjugation of this compound to a peptide can be rigorously validated using a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC). Each technique provides unique and complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Confirms the mass increase corresponding to the addition of the this compound moiety. Tandem MS (MS/MS) can pinpoint the exact site of modification. | High sensitivity and accuracy for mass determination. Can be used for quantitative analysis of conjugation efficiency. | Does not provide detailed structural information about the entire molecule. Ionization efficiency can be variable. |
| NMR Spectroscopy | Provides detailed atomic-level structural information, confirming the formation of the new covalent bond through changes in chemical shifts and the appearance of new signals corresponding to the linker. | Unambiguous structure elucidation. Can detect subtle conformational changes in the peptide upon conjugation. | Lower sensitivity compared to MS, requiring higher sample concentrations. Complex spectra can be challenging to interpret for large peptides. |
| HPLC | Separates the conjugated peptide from the unconjugated peptide and other reactants, allowing for purification and quantification of the product. | Excellent for assessing purity and quantifying reaction yield. Well-established and robust technique. | Does not provide structural information. Retention time shifts can be indicative but not definitive proof of conjugation. |
Experimental Data and Protocols
Due to the limited availability of direct experimental data for this compound-peptide conjugates in the literature, the following sections provide protocols and expected data based on the analysis of structurally similar modifications, such as the conjugation of bromoacetyl groups and the incorporation of 8-aminooctanoic acid.
Mass Spectrometry Analysis
Expected Mass Shift:
The covalent attachment of this compound to a peptide via reaction with a cysteine residue results in the displacement of the bromine atom. The mass of the added moiety is that of octanoic acid minus a proton.
-
Mass of this compound: ~223.11 g/mol
-
Mass of Bromine: ~79.90 g/mol
-
Mass of added moiety (C8H14O2): ~142.11 Da
Therefore, the mass of the conjugated peptide is expected to increase by approximately 142.11 Da .
Table 1: Expected Mass Spectrometry Data for a Hypothetical Peptide (Ac-Cys-Gly-NH2)
| Species | Description | Expected Monoisotopic Mass (Da) |
| Unconjugated Peptide | Acetyl-Cys-Gly-NH2 | 205.06 |
| Conjugated Peptide | Peptide + C8H14O2 | 347.17 |
Experimental Protocol: LC-MS/MS for Conjugation Validation
-
Sample Preparation: Dissolve the reaction mixture or purified conjugate in a solvent compatible with LC-MS, such as 0.1% formic acid in water/acetonitrile.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column suitable for peptide separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure separation of conjugated and unconjugated peptides.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra to identify the molecular ions of the unconjugated and conjugated peptides.
-
MS/MS Scan: Select the precursor ion of the conjugated peptide for fragmentation to confirm the peptide sequence and localize the modification site. The fragmentation pattern will show a mass shift in the y- and b-ion series corresponding to the modified cysteine residue.[1]
-
NMR Spectroscopy Analysis
Expected Chemical Shift Changes:
Upon conjugation of this compound to a cysteine residue, the following changes in the 1H NMR spectrum are anticipated:
-
Disappearance of the thiol proton (S-H) signal of the cysteine residue (typically around 1.5-2.0 ppm, but can be broad and exchangeable).
-
Appearance of new signals in the aliphatic region (approximately 1.2-3.5 ppm) corresponding to the methylene protons of the octanoic acid chain.
-
A downfield shift of the β-protons of the cysteine residue due to the formation of the thioether bond.
Experimental Protocol: 1H NMR for Structural Confirmation
-
Sample Preparation: Dissolve the lyophilized, purified conjugate in a suitable deuterated solvent (e.g., D2O or DMSO-d6) to a concentration of 1-5 mM.
-
Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire a 1D 1H spectrum. For more detailed analysis, 2D experiments like COSY and TOCSY can be used to assign the proton signals of the peptide and the linker.
-
-
Data Analysis: Compare the spectrum of the conjugated peptide with that of the unconjugated peptide to identify the changes in chemical shifts and the appearance of new signals confirming the conjugation.
HPLC Analysis for Purification and Quantification
Expected Chromatographic Changes:
The conjugation of the hydrophobic this compound linker will significantly increase the hydrophobicity of the peptide. This will result in a longer retention time on a reversed-phase HPLC column compared to the unconjugated peptide.[2]
Table 2: Example HPLC Gradient for Purification
| Time (min) | % Mobile Phase B (Acetonitrile with 0.1% TFA) |
| 0 | 5 |
| 5 | 5 |
| 35 | 65 |
| 40 | 95 |
| 45 | 95 |
| 50 | 5 |
Experimental Protocol: RP-HPLC for Purification and Purity Assessment
-
System Preparation:
-
Column: A preparative or semi-preparative C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Method:
-
Equilibrate the column with the initial mobile phase conditions.
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and inject it onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the components.
-
Monitor the elution profile using UV detection at 214 nm and 280 nm.
-
-
Analysis: The conjugated peptide will elute as a distinct peak with a longer retention time than the unconjugated peptide. Collect the fraction corresponding to the product peak. The purity can be assessed by integrating the peak area of the product relative to the total peak area in an analytical HPLC run of the purified fraction.
Visualization of Experimental Workflow and Concepts
Caption: Workflow for peptide conjugation and validation.
Comparison with Alternative Linkers
This compound is one of several options for peptide modification. The choice of linker depends on the specific application.
Table 3: Comparison of this compound with Bromoacetic Acid
| Feature | This compound | Bromoacetic Acid |
| Structure | Br-(CH2)7-COOH | Br-CH2-COOH |
| Linker Length | Long, flexible | Short, rigid |
| Hydrophobicity | High | Low |
| Reactivity | Similar reactivity of the bromo group for alkylation. | Similar reactivity of the bromo group for alkylation. |
| Applications | Useful for introducing a long, hydrophobic spacer, which can aid in membrane interaction or provide distance between the peptide and another conjugated molecule. | Used when a short, direct linkage is required. |
| Purification | The significant change in hydrophobicity facilitates separation by RP-HPLC. | Smaller change in retention time can make separation from the parent peptide more challenging. |
Conclusion
The spectroscopic validation of this compound conjugation to peptides is a multi-faceted process that relies on the complementary strengths of Mass Spectrometry, NMR Spectroscopy, and HPLC. While direct spectroscopic data for this specific modification is not abundant, a robust validation strategy can be implemented by applying established analytical principles for modified peptides. Mass spectrometry provides unequivocal evidence of successful conjugation through mass shifts, NMR offers detailed structural confirmation of the covalent bond, and HPLC is indispensable for purification and purity assessment. By employing these techniques in concert, researchers can ensure the quality and integrity of their peptide conjugates for downstream applications in drug development and scientific research.
References
Quantitative Analysis of 8-Bromooctanoic Acid: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and professionals in drug development, the accurate quantification of 8-bromooctanoic acid, a versatile building block in organic synthesis, is crucial for process optimization and quality control.[1][2] This guide provides a comparative overview of three common analytical techniques for the quantitative analysis of this compound in a sample: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Comparison of Analytical Methods
The choice of analytical method for the quantification of this compound depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. Below is a summary of the key performance characteristics of each technique.
| Feature | GC-MS | LC-MS/MS | HPLC-UV |
| Derivatization | Generally required | Optional, but can improve performance | Often required for sensitivity |
| Sensitivity | High | Very High | Moderate to High (with derivatization) |
| Selectivity | High | Very High | Moderate |
| Sample Throughput | Moderate | High | High |
| Matrix Effects | Moderate | Can be significant | Low to Moderate |
| Cost | Moderate | High | Low |
| Expertise Required | High | High | Moderate |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These are generalized protocols that should be optimized and validated for specific sample matrices and analytical instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase its volatility. Silylation or esterification are common derivatization approaches for carboxylic acids.[1][3][4][5]
Sample Preparation and Derivatization (Esterification with Pentafluorobenzyl Bromide):
-
Extraction: Extract the sample containing this compound using a suitable solvent such as ethyl acetate.[6] The pH of the aqueous sample should be acidified to ~2 to ensure the carboxylic acid is in its protonated form.
-
Drying: Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 100 µL of a 1:1 mixture of acetonitrile and a solution of pentafluorobenzyl bromide (PFBBr) in acetone. Add a catalytic amount of a base (e.g., triethylamine).[7]
-
Reaction: Cap the vial and heat at 60°C for 30-60 minutes.[7]
-
Reconstitution: After cooling, evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Injection: Splitless injection mode is recommended for trace analysis.
-
Oven Temperature Program: An initial temperature of ~80°C, ramped to ~280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) source with the mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and can often analyze compounds with minimal sample preparation, sometimes without the need for derivatization.[8][9]
Sample Preparation:
-
Extraction: For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
-
Dilution: For cleaner samples, a simple "dilute-and-shoot" approach may be sufficient. Dilute the sample in a solvent compatible with the mobile phase.
-
pH Adjustment: Adjust the pH of the final sample to be compatible with the chromatographic conditions. For reversed-phase chromatography, a pH of around 2-3 is common for carboxylic acids.[8]
LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is suitable for the separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound should be determined.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely available and cost-effective technique. However, this compound lacks a strong chromophore, necessitating derivatization to achieve adequate sensitivity for most applications.[10]
Sample Preparation and Derivatization (p-Bromophenacyl Ester Formation):
-
Extraction: Extract the sample as described for the GC-MS method.
-
Drying: Dry the organic extract and evaporate the solvent.
-
Derivatization: To the dried residue, add a solution of p-bromophenacyl bromide and a catalyst (e.g., a crown ether) in acetonitrile.[10]
-
Reaction: Heat the mixture to facilitate the reaction.
-
Reconstitution: After the reaction is complete, the sample is ready for HPLC-UV analysis.
HPLC-UV Parameters:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of the p-bromophenacyl chromophore (around 260 nm).
Visualizing the Workflow and Comparison
To better illustrate the experimental processes and the relationship between the analytical techniques, the following diagrams are provided.
Caption: General experimental workflow for the quantitative analysis of this compound.
Caption: Key characteristics of the compared analytical techniques.
Conclusion
The quantitative analysis of this compound can be effectively achieved using GC-MS, LC-MS/MS, or HPLC-UV. LC-MS/MS generally offers the highest sensitivity and selectivity with the simplest sample preparation. GC-MS is a reliable alternative, though it necessitates a derivatization step. HPLC-UV is a cost-effective option, but also requires derivatization to achieve sufficient sensitivity for many applications. The selection of the most appropriate method will be guided by the specific requirements of the analysis, including the sample matrix, the required limit of quantification, and the available resources. For all methods, proper validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, is essential to ensure reliable and accurate results.[11][12][13][14][15]
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 5. scispace.com [scispace.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 9. rsc.org [rsc.org]
- 10. HPLC analysis of brain and plasma for octanoic and decanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repo.unand.ac.id [repo.unand.ac.id]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 15. mdpi.com [mdpi.com]
Benchmarking 8-Bromooctanoic Acid for Surface Modification: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to precisely tailor surface properties is a cornerstone of innovation. This guide provides a comprehensive performance comparison of 8-Bromooctanoic acid as a surface modification agent against other common alternatives, supported by experimental data and detailed protocols.
The strategic modification of surfaces at the molecular level is paramount in fields ranging from biosensor development to targeted drug delivery. The choice of modifying agent dictates the resulting surface characteristics, influencing protein interactions, cellular adhesion, and overall biocompatibility. This guide focuses on benchmarking the performance of this compound, a molecule with a terminal bromine atom that offers a unique platform for further functionalization, against established surface modification agents.
Performance Comparison of Surface Modification Agents
The effectiveness of a surface modification agent is determined by a range of physicochemical and biological performance indicators. This section compares this compound with two widely used alternatives: 11-Mercaptoundecanoic acid, a thiol-based molecule that forms robust self-assembled monolayers (SAMs) on gold surfaces, and (3-Aminopropyl)triethoxysilane (APTES), an aminosilane commonly used for modifying silica-based substrates.
While direct comparative studies benchmarking this compound against these specific alternatives are not extensively available in the current literature, we can infer its performance based on studies of SAMs with similar terminal functional groups. The bromine terminus of this compound presents a hydrophobic character, which influences its interaction with biological moieties.
Table 1: Comparison of Key Performance Indicators for Surface Modification Agents
| Performance Indicator | This compound (on Gold) (inferred) | 11-Mercaptoundecanoic Acid (on Gold) | (3-Aminopropyl)triethoxysilane (APTES) (on Silica) |
| Water Contact Angle | Hydrophobic (similar to -CH3 terminated SAMs) | Hydrophilic (due to -COOH group) | Moderately Wettable (due to -NH2 group)[1] |
| Protein Adsorption | Moderate to High (non-specific)[1] | Lower (for some proteins, can be tailored) | Moderate (influenced by charge)[1] |
| Cell Adhesion | Weak (for fibroblasts)[1] | Strong (for fibroblasts, promotes adhesion)[1] | Strong (for fibroblasts, promotes adhesion)[1] |
| Further Functionalization | Versatile (via nucleophilic substitution of Br) | Well-established (via -COOH group) | Well-established (via -NH2 group) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent and reliable surface modifications. The following sections provide methodologies for substrate preparation and the formation of self-assembled monolayers using this compound and its alternatives.
Substrate Preparation
Gold Substrates:
-
Deposit a thin layer of titanium (Ti, ~5 nm) as an adhesion layer onto a silicon wafer or glass slide using an electron-beam evaporator.
-
Deposit a layer of gold (Au, ~50-100 nm) onto the titanium layer.
-
Clean the gold substrates by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood.
-
Rinse the substrates thoroughly with deionized water and then with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
Silica Substrates (for APTES):
-
Clean silicon wafers or glass slides by sonication in a series of solvents: acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrates in an oven at 110°C for 30 minutes.
-
Treat the substrates with an oxygen plasma or a piranha solution to generate hydroxyl groups on the surface, rendering it hydrophilic.
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
Formation of Self-Assembled Monolayers (SAMs)
This compound SAM on Gold:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immerse the cleaned gold substrates in the solution for 24 hours at room temperature to allow for the formation of a self-assembled monolayer. The carboxylic acid group will anchor to the gold surface.
-
After incubation, remove the substrates from the solution and rinse thoroughly with ethanol to remove any non-specifically adsorbed molecules.
-
Dry the substrates under a stream of nitrogen gas.
11-Mercaptoundecanoic Acid SAM on Gold:
-
Prepare a 1 mM solution of 11-Mercaptoundecanoic acid in absolute ethanol.
-
Immerse the cleaned gold substrates in the solution for 18-24 hours at room temperature. The thiol group will form a strong covalent bond with the gold surface.
-
Remove the substrates, rinse with ethanol, and dry under a stream of nitrogen.
(3-Aminopropyl)triethoxysilane (APTES) SAM on Silica:
-
Prepare a 1-2% (v/v) solution of APTES in a 95:5 (v/v) mixture of ethanol and water.
-
Immerse the cleaned silica substrates in the APTES solution for 15-60 minutes at room temperature.
-
Rinse the substrates with ethanol to remove excess silane.
-
Cure the substrates in an oven at 110°C for 30-60 minutes to promote the formation of a stable siloxane network.
Characterization of Modified Surfaces
The successful formation and quality of the self-assembled monolayers can be confirmed using a variety of surface-sensitive techniques.
Table 2: Common Characterization Techniques for SAMs
| Technique | Information Provided |
| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity). |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface, confirming the presence of the modifying agent. |
| Ellipsometry | Thickness of the self-assembled monolayer. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness at the nanoscale. |
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in surface modification and subsequent biological interactions, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for surface modification and characterization.
Caption: Simplified pathway of protein adsorption mediating cell adhesion.
Caption: Logical relationship of modifying agents to resulting surface properties.
Conclusion
This compound presents a viable option for surface modification, particularly when a hydrophobic surface with the potential for subsequent chemical reactions is desired. Its performance in terms of protein adsorption and cell adhesion appears to be in line with other hydrophobic surfaces, which may be advantageous or disadvantageous depending on the specific application. In contrast, alternatives like 11-Mercaptoundecanoic acid and APTES offer more hydrophilic surfaces that have been shown to actively promote the adhesion of certain cell types. The choice of surface modification agent should therefore be carefully considered based on the desired surface properties and the intended biological application. Further direct comparative studies are warranted to fully elucidate the performance of this compound in various surface modification scenarios.
References
A comparative study of different crosslinking reagents including 8-Bromooctanoic acid
A Comparative Guide to Crosslinking Reagents for Researchers
In the fields of biochemistry, molecular biology, and drug development, crosslinking reagents are indispensable tools for elucidating protein-protein interactions, stabilizing protein structures, and forming hydrogels for various biomedical applications. The choice of an appropriate crosslinking agent is critical as it directly influences the outcome and interpretation of experiments. This guide provides a comparative analysis of several common crosslinking reagents, with a special focus on 8-Bromooctanoic acid, to assist researchers in selecting the optimal reagent for their specific needs.
Overview of Crosslinking Chemistry
Crosslinking is the process of chemically joining two or more molecules by a covalent bond. Crosslinking reagents are molecules that contain two or more reactive ends that can attach to specific functional groups on proteins or other molecules, such as primary amines (-NH2), sulfhydryls (-SH), and carboxyls (-COOH). The spacer arm, the part of the crosslinker that connects the reactive groups, determines the distance between the linked molecules.
Comparative Analysis of Common Crosslinking Reagents
The selection of a crosslinker depends on several factors, including the target functional groups, the desired spacer arm length, and the chemical environment of the experiment. Below is a comparison of several widely used crosslinking agents.
Table 1: Quantitative Comparison of Common Crosslinking Reagents in Hydrogel Formation
| Crosslinking Agent | Type | Target Functional Groups | Typical Concentration | Tensile Strength (kPa) | Swelling Degree (%) | Cytotoxicity |
| Glutaraldehyde (GTA) | Homobifunctional | Amines | 0.5% - 2.5% (v/v) | ~12.5 (for gelatin hydrogels) | ~800 (for gelatin hydrogels) | High |
| Genipin | Homobifunctional | Amines | 0.1% - 1% (w/v) | Variable, often improves mechanical properties | Lower than GTA, indicates higher crosslinking density | Low |
| EDC-NHS | Zero-length | Amines, Carboxyls | 1-50 mM | ~5.0 (for gelatin hydrogels) | ~750 (for gelatin hydrogels) | Low to Moderate |
| Dialdehyde Starch (DAS) | Natural Polymer | Amines | Variable | ~12.5 (for gelatin hydrogels) | ~800 (for gelatin hydrogels) | Low |
Note: The data presented is synthesized from multiple studies and can vary depending on the specific experimental conditions, polymer concentration, and measurement techniques.
In-Depth Look at this compound
This compound is a bifunctional molecule that is increasingly being recognized for its utility as a crosslinking reagent and a linker in targeted protein degradation (PROTACs).[1] Unlike traditional crosslinkers that often target amine groups, this compound offers a different reactivity profile.
Table 2: Properties of this compound
| Property | Description |
| Chemical Structure | Br(CH₂)₇COOH[2] |
| Molecular Weight | 223.11 g/mol [2] |
| Reactive Groups | A terminal carboxylic acid (-COOH) and a terminal bromine (-Br).[3] |
| Reactivity | The carboxylic acid can be activated (e.g., with EDC) to react with primary amines. The bromine is a good leaving group for nucleophilic substitution, for example, with thiol groups (-SH) from cysteine residues.[3] |
| Spacer Arm Length | The octanoic acid backbone provides a relatively long and flexible spacer. |
| Applications | Used in the synthesis of other molecules, such as 8-mercaptooctanoic acid.[2][4] It can also be used to attach molecules to oligonucleotides.[2][4] In the context of PROTACs, it serves as a linker to connect a target-binding ligand to an E3 ligase-binding ligand.[1] |
| Advantages | Offers orthogonal reactivity by targeting different functional groups (amines via the carboxyl group and nucleophiles like thiols via the bromine). The defined length and flexibility can be advantageous in specific structural studies. |
| Limitations | Direct comparative performance data on crosslinking efficiency and kinetics against more common reagents is not readily available. The reactivity of the alkyl bromide is generally lower than that of NHS esters towards amines. |
Experimental Protocols
Detailed and well-defined protocols are crucial for successful and reproducible crosslinking experiments. Below are protocols for three commonly used crosslinking methods.
Protocol 1: Protein Crosslinking using Glutaraldehyde
-
Sample Preparation: Prepare the protein solution in a buffer free of primary amines, such as phosphate-buffered saline (PBS) or HEPES buffer, at a pH of 7.5-8.0.[5]
-
Crosslinking Reaction: Add a freshly prepared glutaraldehyde solution to the protein sample to a final concentration of 0.05% to 1% (v/v).[6] Incubate the reaction mixture for 5-15 minutes at room temperature or 37°C.[5][6]
-
Quenching: Stop the reaction by adding a quenching solution, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.[5] Incubate for an additional 15 minutes at room temperature to ensure all unreacted glutaraldehyde is neutralized.
-
Analysis: The crosslinked products can be analyzed by SDS-PAGE, where higher molecular weight bands corresponding to crosslinked complexes will be visible.
Protocol 2: Protein Crosslinking using EDC-NHS
-
Sample Preparation: Prepare the protein solution in a buffer that does not contain primary amines or carboxylates, such as MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Activation of Carboxyl Groups: Add EDC to a final concentration of 2-10 mM and NHS (or Sulfo-NHS for a water-soluble option) to a final concentration of 5-20 mM to the protein solution.[7][8] Incubate for 15 minutes at room temperature to activate the carboxyl groups.[7]
-
Crosslinking Reaction: For a one-pot reaction, the amine-containing protein can be present during the activation step. For a two-step reaction, the activated protein is purified from excess EDC and NHS using a desalting column and then mixed with the second protein in a buffer at pH 7.2-7.5.[7] The reaction is typically allowed to proceed for 2 hours at room temperature.[7]
-
Quenching: The reaction can be quenched by adding an amine-containing buffer like Tris-HCl or by the addition of hydroxylamine.[7][9]
-
Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other relevant techniques.
Protocol 3: Hydrogel Crosslinking using Genipin
-
Solution Preparation: Prepare a solution of the polymer to be crosslinked (e.g., collagen or chitosan) in an appropriate solvent.
-
Crosslinking Solution: Prepare a genipin solution in a suitable buffer, such as 10X PBS. A typical concentration is 0.1% to 1.0% (w/v).[10]
-
Crosslinking Reaction: Mix the polymer solution with the genipin solution. The pH of the mixture should be maintained between 6.0 and 9.5.[10] The crosslinking reaction can be carried out at room temperature or 37°C and can take several hours to days, depending on the desired crosslinking density.[3] A color change to dark blue is indicative of the crosslinking reaction.[10]
-
Washing: After crosslinking, the hydrogel is typically washed extensively with a suitable buffer or water to remove any unreacted genipin.
-
Characterization: The mechanical and physical properties of the hydrogel, such as swelling ratio and tensile strength, can then be evaluated.
Visualizing Workflows and Pathways
Diagrams created using Graphviz can help visualize complex experimental workflows and biological pathways where crosslinking is applied.
Caption: Experimental workflow for protein-protein interaction analysis using chemical crosslinking.
Caption: GPCR signaling pathway showing where crosslinkers can identify protein interactions.
Conclusion
The choice of a crosslinking reagent is a critical decision in experimental design. While established reagents like glutaraldehyde, genipin, and EDC-NHS have well-characterized properties and extensive applications, emerging reagents like this compound offer unique reactivities that can be exploited for specific research questions. This guide provides a foundational comparison to aid researchers in navigating the diverse landscape of crosslinking chemistry. For novel or less-characterized reagents like this compound, preliminary experiments to optimize reaction conditions and validate crosslinking efficiency are highly recommended.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. plchiulab.gitbook.io [plchiulab.gitbook.io]
- 3. eng.uwo.ca [eng.uwo.ca]
- 4. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 5. fgsc.net [fgsc.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. scribd.com [scribd.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. procoll.co.uk [procoll.co.uk]
Confirming the Successful Synthesis of 8-Bromooctanoic Acid Ethyl Ester: A Comparative Guide
The synthesis of 8-bromooctanoic acid ethyl ester is a crucial step in the development of various pharmaceuticals and agrochemicals. Successful synthesis and purification are paramount, necessitating robust analytical confirmation. This guide provides a comparative overview of common synthetic routes and detailed experimental protocols for confirming the final product's identity and purity through spectroscopic methods.
Synthesis Methods: A Comparative Overview
Two primary methods for the synthesis of this compound ethyl ester are the direct esterification of this compound and a multi-step synthesis commencing from 1,6-dibromohexane. An emerging alternative is the use of enzymatic catalysis, which offers a greener approach.
| Method | Starting Materials | Reagents | Advantages | Disadvantages |
| Fischer Esterification | This compound, Ethanol | Concentrated H₂SO₄ or HCl | High yield, relatively simple procedure. | Requires strongly acidic conditions, potential for side reactions. |
| Malonic Ester Synthesis | 1,6-Dibromohexane, Diethyl malonate | Sodium ethoxide, NaOH, H₃O⁺, Ethanol, H₂SO₄ | Utilizes readily available starting materials. | Multi-step process, potentially lower overall yield. |
| Enzymatic Esterification | This compound, Ethanol | Immobilized lipase (e.g., Candida antarctica lipase B) | Mild reaction conditions, high selectivity, environmentally friendly. | Enzymes can be expensive, slower reaction times. |
Experimental Protocols
Synthesis of this compound Ethyl Ester via Fischer Esterification
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound ethyl ester.
-
Purify the crude product by vacuum distillation or column chromatography.
Characterization of this compound Ethyl Ester
Confirmation of the successful synthesis of this compound ethyl ester is achieved through a combination of spectroscopic techniques. The disappearance of the broad O-H stretch of the carboxylic acid in the IR spectrum and the appearance of signals corresponding to the ethyl group in the NMR spectra are key indicators of a successful reaction.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic compounds.
¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic signals for the protons in the ethyl group and the alkyl chain.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.40 | Triplet | 2H | CH₂ -Br |
| ~2.28 | Triplet | 2H | -CH₂ -COO- |
| ~1.85 | Multiplet | 2H | -CH₂-CH₂ -Br |
| ~1.61 | Multiplet | 2H | -CH₂ -CH₂-COO- |
| ~1.30-1.45 | Multiplet | 6H | -(CH₂)₃- in the middle of the chain |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~173.5 | C =O (Ester) |
| ~60.1 | -O-C H₂-CH₃ |
| ~34.2 | -C H₂-COO- |
| ~33.8 | C H₂-Br |
| ~32.7 | -CH₂-C H₂-Br |
| ~28.5, 28.0, 24.9 | -(C H₂)₃- in the middle of the chain |
| ~14.2 | -O-CH₂-C H₃ |
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks for this compound ethyl ester are the C=O stretch of the ester and the C-Br stretch.
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~2930, ~2850 | Strong | C-H stretch (alkyl) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1170 | Strong | C-O stretch (ester) |
| ~650 | Medium | C-Br stretch |
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound ethyl ester, the molecular ion peak [M]⁺ and [M+2]⁺ with a characteristic 1:1 ratio for the bromine isotopes (⁷⁹Br and ⁸¹Br) would be observed.
| m/z | Relative Intensity | Assignment |
| 250/252 | ~1:1 | [M]⁺, Molecular ion |
| 205/207 | ~1:1 | [M - OCH₂CH₃]⁺ |
| 171 | [M - Br]⁺ | |
| 129 | [M - Br - C₂H₄O]⁺ | |
| 88 | [CH₃CH₂OC(OH)=CH₂]⁺ (McLafferty rearrangement) | |
| 45 | [OCH₂CH₃]⁺ |
Experimental Workflow and Logic
The following diagram illustrates the workflow for the synthesis and confirmation of this compound ethyl ester.
Caption: Workflow for Synthesis and Confirmation.
This comprehensive guide provides researchers with the necessary tools to not only synthesize this compound ethyl ester but also to rigorously confirm its successful formation through a multi-faceted analytical approach. The comparison of different synthetic methods allows for an informed choice based on available resources and desired outcomes.
A Comparative Guide to the Validation of Protein-Small Molecule Conjugation with 8-Bromooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods to validate the conjugation of proteins with the bifunctional linker, 8-Bromooctanoic acid. We will explore the performance of this linker in comparison to other common alternatives, supported by experimental data and detailed protocols.
Introduction to this compound Conjugation
This compound is a heterobifunctional crosslinker that contains two reactive moieties: a carboxylic acid and a bromoalkane. This dual functionality allows for a two-step conjugation process. First, the carboxylic acid can be activated, commonly using carbodiimide chemistry (EDC/NHS), to form a stable amide bond with primary amines on the protein surface, such as the ε-amino group of lysine residues. The second step involves the alkylation of a nucleophilic amino acid residue, like the thiol group of cysteine, by the bromoalkane end of the linker. This sequential reaction strategy offers control over the conjugation process.
Comparative Analysis of Bifunctional Linkers
The choice of a bifunctional linker is critical in designing protein conjugates for various applications, from antibody-drug conjugates (ADCs) to functionalized biologics. The table below compares this compound with other commonly used heterobifunctional linkers.
| Linker Type | Reactive Group 1 (Protein Target) | Reactive Group 2 (Payload/Label Target) | Bond Formed | Key Advantages | Potential Drawbacks |
| This compound | Carboxylic Acid (Amine) | Bromoalkane (Thiol, Histidine) | Amide, Thioether | Controlled two-step reaction, stable linkages. | Alkylation may require specific conditions and can have side reactions. |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS-ester (Amine) | Maleimide (Thiol) | Amide, Thioether | High specificity for thiols, widely used in ADC development. | Potential for maleimide hydrolysis or exchange in vivo. |
| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS-ester (Amine) | Pyridyldithiol (Thiol) | Amide, Disulfide | Cleavable disulfide bond, useful for drug release studies. | Disulfide bond can be unstable in reducing environments. |
| Hydrazide-Carbonyl Linkers | Hydrazide (Aldehyde/Ketone) | N/A (Can be incorporated into the payload) | Hydrazone | Bioorthogonal reaction, can be used for site-specific labeling. | Hydrazone bond can be reversible under acidic conditions. |
| Click Chemistry Linkers (e.g., Azide-Alkyne) | Azide or Alkyne (Requires protein engineering) | Alkyne or Azide | Triazole | High efficiency and specificity (bioorthogonal). | Requires introduction of unnatural functional groups into the protein. |
Experimental Protocols
I. Two-Step Conjugation of a Protein with this compound
This protocol outlines the general steps for conjugating a protein with this compound.
dot
Materials:
-
Protein of interest (e.g., BSA, ~10 mg/mL in PBS)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Alkylation Buffer: 50 mM Tris, 5 mM EDTA, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in an organic solvent (e.g., DMSO) to a stock concentration of 100 mM.
-
In a separate tube, add a 10-fold molar excess of the this compound stock solution to the Activation Buffer.
-
Add EDC and NHS to the solution at a final concentration of 5 mM and 10 mM, respectively.
-
Incubate for 15-30 minutes at room temperature to generate the NHS-activated ester.
-
-
Amine Coupling to Protein:
-
Exchange the protein into the Coupling Buffer using a desalting column.
-
Add the activated this compound solution to the protein solution at a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes.
-
-
Purification of the Intermediate Conjugate:
-
Remove excess reagents and byproducts by purifying the reaction mixture using a size-exclusion chromatography column equilibrated with Alkylation Buffer.
-
-
Alkylation of a Target Residue:
-
To the purified protein-(8-Bromo-octanamido) conjugate, ensure the presence of a reduced cysteine if it is the target. If necessary, add a reducing agent like DTT and subsequently remove it.
-
Incubate the conjugate at 37°C for 4-16 hours to allow for the alkylation reaction to proceed. The optimal time and temperature may need to be determined empirically.
-
-
Final Purification:
-
Purify the final dual-linked protein conjugate using size-exclusion chromatography to remove any remaining unreacted species.
-
II. Validation by Mass Spectrometry
Mass spectrometry is a powerful tool to confirm the successful conjugation and to identify the sites of modification.
dot
Procedure:
-
Intact Mass Analysis (MALDI-TOF or LC-MS):
-
Analyze the purified conjugate to determine its molecular weight. A successful conjugation will result in a mass increase corresponding to the mass of the this compound linker (minus the mass of water from the amide bond formation). For a dual-linked conjugate, the mass increase will be the sum of the linker mass minus water.
-
Expected Mass Shift: The mass of this compound is 223.11 g/mol . The mass of water is 18.02 g/mol . The expected mass shift for the first conjugation is approximately 205.09 Da. The second linkage (alkylation) will add the full mass of the bromo-octanamido group to the target residue.
-
-
Peptide Mapping (LC-MS/MS):
-
Reduce and alkylate the cysteine residues (if not the target of the bromoalkane) of the conjugate.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the fragmentation data against the protein sequence to identify peptides that have been modified by the this compound linker. The mass of the modification will be observed as a mass shift on specific lysine and cysteine (or other nucleophilic) residues.
-
Quantitative Data and Performance Comparison
The efficiency of protein conjugation can be assessed by various methods. The following table summarizes common techniques and their expected outcomes for the validation of this compound conjugation.
| Analytical Method | Parameter Measured | Expected Results for Successful Conjugation |
| UV-Vis Spectroscopy | Protein concentration (A280) and/or dye absorbance if a chromophore is attached. | Can be used to determine the degree of labeling if the linker or a subsequent molecule has a distinct absorbance. |
| SDS-PAGE | Apparent molecular weight. | A slight increase in the apparent molecular weight of the conjugated protein may be observed. |
| MALDI-TOF Mass Spectrometry | Intact protein mass. | A clear mass shift corresponding to the addition of one or more linker molecules.[1] |
| LC-MS/MS | Mass of proteolytic peptides and their fragmentation patterns. | Identification of specific peptides containing the mass of the linker on lysine and other target residues. |
| Size-Exclusion Chromatography (SEC) | Elution volume. | A shift to a slightly earlier elution time may indicate successful conjugation and/or oligomerization. |
Conclusion
The validation of protein-small molecule conjugation with this compound requires a multi-faceted analytical approach. The two-step reaction mechanism allows for a controlled conjugation process, and its success can be rigorously confirmed through a combination of mass spectrometry and chromatographic techniques. While alternative linkers may offer advantages in specific applications, such as cleavability or bioorthogonality, this compound provides a stable and versatile option for creating robust protein conjugates. The detailed protocols and validation strategies outlined in this guide provide a solid foundation for researchers to successfully implement and characterize their protein-small molecule conjugation experiments.
References
Safety Operating Guide
Safe Disposal of 8-Bromooctanoic Acid: A Procedural Guide
The proper disposal of 8-Bromooctanoic acid is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to handle and dispose of this corrosive material responsibly. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
This compound is classified as a corrosive material that can cause severe skin burns and eye damage, as well as respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Key Safety and Physical Data
A summary of essential quantitative data for this compound is provided in the table below for quick reference. This information is critical for safe handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C8H15BrO2 | [3] |
| Molecular Weight | 223.11 g/mol | [3] |
| Appearance | White to cream crystalline powder | [4] |
| Melting Point | 35-37 °C (lit.) | |
| Boiling Point | 147-150 °C at 2 mmHg (lit.) | |
| Flash Point | > 110 °C (> 230 °F) | [4] |
| NFPA Rating (est.) | Health: 3; Flammability: 1; Instability: 0 | [1][4] |
| Storage Temperature | Refrigerated (0-10°C) | [5] |
Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed in a designated waste handling area, preferably within a chemical fume hood.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are not sufficient.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Ensure full skin coverage.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and acid gases.[1][3]
-
Ventilation: Handle the material exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[2][4]
-
Emergency Equipment: Ensure an eyewash station and a safety shower are readily accessible.[1][4]
2. Waste Characterization and Segregation:
-
Hazardous Waste Determination: Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste according to local, state, and federal regulations (e.g., US EPA 40 CFR Parts 261.3).[4] this compound is a corrosive solid and should be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong reducing agents or oxidizing agents.[2]
3. Spill Management:
-
Containment: In the event of a spill, evacuate the immediate area if necessary.
-
Cleanup: For small spills, carefully sweep or vacuum the solid material.[4] Avoid generating dust.[4] Place the collected material into a suitable, labeled, and sealed container for disposal.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), followed by a final rinse with water. Collect all cleaning materials as hazardous waste.
4. Waste Collection and Storage:
-
Container: Place solid this compound waste into a clearly labeled, sealable, and corrosion-resistant container.[5]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive").
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][4] The storage area should be a designated hazardous waste accumulation site.
5. Final Disposal:
-
Professional Disposal Service: Contact a licensed professional waste disposal company to arrange for the pickup and disposal of the this compound waste.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Incineration: The recommended method of disposal is through a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Documentation: Maintain all records of waste characterization, storage, and disposal in accordance with institutional and regulatory requirements.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 8-Bromooctanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 8-Bromooctanoic acid. Adherence to these procedures is critical for ensuring personnel safety and proper disposal.
Understanding the Hazards
This compound is a corrosive solid that poses significant health risks upon contact.[1][2][3] It can cause severe skin burns, eye damage, and respiratory tract irritation.[1][2][3] Ingestion can lead to severe burns of the digestive tract.[1] It is crucial to handle this chemical with appropriate precautions in a controlled laboratory environment.
Hazard Classification:
| Hazard Class | Category | Description |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[2][3] |
| Serious Eye Damage/Irritation | 1 | Causes serious eye damage.[2][3] |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation.[2][3] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.[4]
Required PPE for Handling this compound:
| Body Part | Protection | Material/Standard |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles should conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3] A face shield provides additional protection from splashes.[5] |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[4][5] |
| Body | Chemical-resistant lab coat or apron | To protect skin and clothing from splashes or spills.[4][5] |
| Respiratory | NIOSH/MSHA approved respirator | Required if working outside a fume hood or if dust is generated. Use a respirator with an appropriate cartridge for organic vapors and acid gases.[1][6] |
Safe Handling and Storage
Operational Plan:
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.[6]
-
Ensure that a chemical fume hood is operational and available for all manipulations of the solid.[1][5]
-
Locate the nearest eyewash station and safety shower and confirm they are accessible and functional.[1][3]
-
Have a spill kit readily available.
-
-
Handling:
-
Conduct all weighing and transfers of this compound inside a chemical fume hood to avoid inhalation of dust.[1][7]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
When dissolving, slowly add the this compound to the solvent to control any potential exothermic reactions.[7]
-
Keep containers tightly closed when not in use.[1]
-
-
Storage:
Emergency Procedures
Exposure Response:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the victim to fresh air immediately.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, preferably with an exhaust hood.
-
Contain: For a small spill, create a dike around the spill using an inert absorbent material like sand, vermiculite, or a commercial spill absorbent for acids.[8][9]
-
Neutralize: Cautiously neutralize the spill with a suitable agent such as sodium bicarbonate or a commercial acid neutralizer.[8]
-
Clean-up: Once neutralized, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[6]
-
Decontaminate: Clean the spill area with soap and water.
-
For large spills, evacuate the area and call emergency services.
Disposal Plan
-
Waste Collection: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[6] Do not dispose of it down the drain or in the regular trash.[6] Follow all local, state, and federal regulations for hazardous waste disposal.
Safe Handling Workflow
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. kscl.co.in [kscl.co.in]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 6. capotchem.cn [capotchem.cn]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. cws.auburn.edu [cws.auburn.edu]
- 9. Chemical Spills | Emergency Management [emergency.fsu.edu]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
